molecular formula C14H18O2 B1324771 Cyclohexyl 3-methoxyphenyl ketone CAS No. 898792-05-7

Cyclohexyl 3-methoxyphenyl ketone

Cat. No.: B1324771
CAS No.: 898792-05-7
M. Wt: 218.29 g/mol
InChI Key: WBAHXULHWQCQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 3-methoxyphenyl ketone is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl 3-methoxyphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 3-methoxyphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAHXULHWQCQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642585
Record name Cyclohexyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-05-7
Record name Cyclohexyl(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Isomeric Divergence in Cyclohexyl Methoxyphenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological divergences between Cyclohexyl 3-methoxyphenyl ketone (the meta isomer) and Cyclohexyl 4-methoxyphenyl ketone (the para isomer).

Executive Summary

In medicinal chemistry and organic synthesis, the positional isomerism of the methoxy group on the phenyl ring of cyclohexyl aryl ketones dictates profound differences in reactivity, spectroscopic signature, and downstream pharmacological activity.

While Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9) is a readily accessible, crystalline solid often used as a standard intermediate, its 3-methoxy isomer (CAS 898792-05-7) represents a more synthetically challenging scaffold. This distinction is critical in drug development, particularly for arylcyclohexylamines (e.g., dissociative anesthetics), where the meta-isomer frequently confers higher potency and distinct receptor binding profiles compared to the para-isomer.

Part 1: Structural & Electronic Properties

The core difference lies in the electronic communication between the methoxy substituent and the carbonyl group.

Electronic Resonance & Inductive Effects
  • 4-Methoxy (Para): The methoxy oxygen lone pair can donate electron density into the benzene ring via resonance. This density is delocalized to the ortho and para positions relative to the methoxy group. Since the carbonyl group is para to the methoxy, it receives significant electron density. This increases the single-bond character of the carbonyl (C=O ↔ C⁺-O⁻), weakening the bond and lowering its vibrational frequency.

  • 3-Methoxy (Meta): The methoxy group is in a position where its resonance donation is directed to carbons ortho and para to itself, but not to the carbon bearing the carbonyl group. Consequently, the carbonyl experiences primarily the inductive electron-withdrawing effect (-I) of the oxygen atom. This strengthens the C=O bond relative to the para-isomer.

Physical State & Symmetry
PropertyCyclohexyl 4-methoxyphenyl ketoneCyclohexyl 3-methoxyphenyl ketone
CAS Number 7469-80-9898792-05-7
Symmetry High (

local symmetry potential)
Low (Asymmetric)
Physical State Crystalline SolidOil or Low-Melting Solid
Melting Point 55–57 °C< 25 °C (typically liquid at RT)
Solubility Non-polar organic solventsNon-polar organic solvents

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the methoxy group in Electrophilic Aromatic Substitution (EAS).

The Friedel-Crafts Restriction

Direct Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride yields almost exclusively the 4-methoxy isomer . The methoxy group is a strong ortho, para-director. Steric hindrance from the cyclohexyl group effectively blocks the ortho position, forcing the incoming acylium ion to the para position.

Implication: You cannot efficiently synthesize the 3-methoxy isomer via direct acylation of anisole.

Divergent Synthetic Workflows

To access the 3-methoxy isomer, chemists must employ organometallic coupling (Grignard reagents) using precursors where the substitution pattern is already established (e.g., 3-bromoanisole or 3-methoxybenzonitrile).

SynthesisPathways Anisole Anisole (Methoxybenzene) FC_Acylation Friedel-Crafts Acylation (AlCl3, Cyclohexanecarbonyl chloride) Anisole->FC_Acylation Para_Ketone Cyclohexyl 4-methoxyphenyl ketone (Major Product) FC_Acylation->Para_Ketone Para-Directing BromoAnisole 3-Bromoanisole Grignard_Form Grignard Formation (Mg, THF) BromoAnisole->Grignard_Form Grignard_Reagent 3-Methoxyphenyl MgBr Grignard_Form->Grignard_Reagent Nitrile_Rxn Addition to Cyclohexanecarbonitrile Grignard_Reagent->Nitrile_Rxn Meta_Ketone Cyclohexyl 3-methoxyphenyl ketone (Target Product) Nitrile_Rxn->Meta_Ketone Regiospecific

Caption: Divergent synthetic routes required for isomer-pure ketone production.

Part 3: Spectroscopic Characterization

Distinguishing these isomers is straightforward using IR and NMR spectroscopy.

Infrared Spectroscopy (IR) - Carbonyl Stretch
  • 4-Methoxy:

    
    . (Lower frequency due to conjugation).[1]
    
  • 3-Methoxy:

    
    . (Higher frequency; lack of conjugation + inductive withdrawal).
    
Proton NMR ( H-NMR) - Aromatic Region
  • 4-Methoxy: Shows a characteristic AA'BB' system . You will see two distinct "doublets" (technically higher-order multiplets) integrating to 2 protons each. This symmetry is diagnostic.

  • 3-Methoxy: Shows a complex ABCD system .

    • 
       (dt): Proton ortho to carbonyl and para to methoxy.
      
    • 
       (dd): Proton ortho to both (between substituents).
      
    • 
       (t): Proton meta to both (C5).
      
    • 
       (ddd): Proton ortho to methoxy and para to carbonyl.
      

Part 4: Pharmacological Implications

These ketones are primary precursors for arylcyclohexylamines , a class of compounds including phencyclidine (PCP) and ketamine analogs.

  • 3-Methoxy Scaffold (from Meta-Ketone):

    • Precursor to 3-MeO-PCP and 3-MeO-PCMo .

    • Activity: Typically exhibits higher affinity for the NMDA receptor (PCP site) compared to the 4-isomer.

    • Profile: potent dissociative, often reported as more stimulating.

  • 4-Methoxy Scaffold (from Para-Ketone):

    • Precursor to 4-MeO-PCP .

    • Activity: drastically reduced affinity for the NMDA receptor relative to the 3-isomer.

    • Profile: Often possesses off-target effects (e.g., opioid or serotonergic activity) and lower potency as a dissociative anesthetic.

Metabolic Note: The 4-methoxy group is a "soft spot" for metabolic O-demethylation by CYP2D6, leading to rapid clearance. The 3-methoxy group is also demethylated but often exhibits different kinetic profiles.

Part 5: Experimental Protocols

Protocol A: Synthesis of Cyclohexyl 4-methoxyphenyl ketone (Friedel-Crafts)

Target: Para-isomer | Scale: 10 mmol

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagents: Add Aluminum Chloride (AlCl₃) (1.47 g, 11 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C.[2]

  • Acylation: Add Cyclohexanecarbonyl chloride (1.47 g, 10 mmol) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add Anisole (1.08 g, 10 mmol) in DCM (5 mL) dropwise over 20 min. Maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture onto crushed ice/HCl (50 mL).

  • Workup: Extract with DCM (3 x 30 mL). Wash organics with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexane/Ethanol to yield white crystals.

Protocol B: Synthesis of Cyclohexyl 3-methoxyphenyl ketone (Grignard)

Target: Meta-isomer | Scale: 10 mmol

  • Grignard Formation: In a dry 3-neck flask, react 3-Bromoanisole (1.87 g, 10 mmol) with Magnesium turnings (0.27 g, 11 mmol) in anhydrous THF (15 mL). Initiate with an iodine crystal if necessary. Reflux for 1 hour until Mg is consumed.

  • Addition: Cool Grignard solution to 0°C. Add Cyclohexanecarbonitrile (1.09 g, 10 mmol) in THF (5 mL) dropwise.

  • Imine Formation: Allow to warm to RT and stir for 4 hours (or reflux for 1 hour to ensure completion). The intermediate is the imine magnesium salt.

  • Hydrolysis: Cool to 0°C. Cautiously add HCl (3M, 20 mL) . Stir vigorously at RT for 12 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with Diethyl Ether (3 x 30 mL). Wash with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the resulting oil via Flash Column Chromatography (Silica, 0-10% EtOAc in Hexane).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[3][4] PLoS ONE. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Methoxybenzophenone (Analogous carbonyl stretch data). Retrieved from [Link]

  • Wallach, J., et al. (2016). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Retrieved from [Link]

Sources

Thermodynamic Stability & Conformational Analysis of Meta-Substituted Aryl Cyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of aryl cyclohexyl ketones is governed by a delicate interplay between steric bulk (1,3-diaxial interactions) and electronic conjugation. While the benzoyl group generally demands an equatorial position (


-value 

kcal/mol), meta-substitution on the aryl ring introduces a purely electronic variable, decoupled from the direct steric interference seen in ortho-analogs.

This guide provides a rigorous framework for quantifying these stability profiles. It details the "Locked Conformation" methodology—the industry gold standard for isolating thermodynamic values—and analyzes how meta-substituents (via Hammett


 parameters) modulate the conformational equilibrium.

Theoretical Framework

The Conformational Equilibrium

The core thermodynamic question concerns the equilibrium between the axial and equatorial conformers of the ketone moiety on the cyclohexane ring.



For an unsubstituted phenyl cyclohexyl ketone (benzoylcyclohexane), the equatorial conformer is favored by approximately 1.8 kcal/mol. This preference arises because the axial conformer suffers from destabilizing 1,3-diaxial interactions between the benzoyl group and the axial hydrogens at C3 and C5.

The "Meta" Variable

Meta-substituents are unique probes in this system. unlike ortho-substituents, which impose direct steric clash with the carbonyl or the cyclohexane ring, and para-substituents, which have direct resonance conjugation, meta-substituents influence the system primarily through inductive electronic effects and solvent-dipole interactions.

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    -NO
    
    
    
    ,
    
    
    -CF
    
    
    ) Decrease electron density at the carbonyl carbon.
  • Electron Donating Groups (EDG): (e.g.,

    
    -OMe, 
    
    
    
    -Me) Increase electron density at the carbonyl.

These electronic changes affect the dipole moment of the C=O bond, which in turn influences the solvation energy (


) of the axial vs. equatorial conformers.

Experimental Methodology: The "Locked" System

To accurately measure the thermodynamic stability (


) of the meta-substituted ketone without the noise of ring inversion, we utilize the 4-tert-butyl locking strategy .
The Principle

A tert-butyl group at the 4-position anchors the cyclohexane ring into a single chair conformation.

  • Trans-isomer: The tert-butyl and the ketone are both equatorial (Diequatorial).

  • Cis-isomer: The tert-butyl is equatorial, forcing the ketone to be axial (Axial-Equatorial).

By equilibrating a mixture of cis and trans isomers, the ratio directly reflects the energy difference between the axial and equatorial benzoyl group.

Workflow Visualization

ExperimentalWorkflow Start Start: Pure Cis or Trans Isomer Solvent Dissolve in MeOH/EtOH (Protic Solvent Essential) Start->Solvent Base Add Catalyst: NaOMe (0.1 eq) Solvent->Base Heat Reflux (6-24h) Establish Thermodynamic Equilibrium Base->Heat Quench Quench: Aqueous NH4Cl Rapid Cooling Heat->Quench  Equilibrium Reached   Analyze Analysis: 1H NMR or HPLC Integrate Cis vs Trans Quench->Analyze

Figure 1: Standard workflow for base-catalyzed equilibration of locked cyclohexyl ketones.

Detailed Protocol

Materials
  • Substrate: 4-tert-butyl-1-(3-substituted-benzoyl)cyclohexane (Pure cis or trans, or a mixture).

  • Solvent: Methanol-d4 (for direct NMR) or anhydrous Methanol (for extraction).

  • Base: Sodium Methoxide (NaOMe), 0.5 M solution in MeOH.

Equilibration Procedure
  • Preparation: Dissolve 50 mg of the ketone substrate in 2.0 mL of anhydrous Methanol.

  • Catalysis: Add 200

    
    L of 0.5 M NaOMe solution.
    
  • Thermodynamics: Heat the solution to reflux (

    
    C) under 
    
    
    
    atmosphere.
    • Note: Reflux ensures the energy barrier for enolization is overcome efficiently.

  • Monitoring: Aliquot every 4 hours. Quench min-samples into dilute HCl/Ether, dry, and analyze by GC or NMR to check if the ratio has stabilized.

  • Termination: Once the ratio is constant (typically 12-24 hours), cool rapidly to

    
    C and quench with saturated aqueous 
    
    
    
    .
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate in vacuo.
Analysis & Calculation

Dissolve the residue in


. Integration of the H1 proton (proton alpha to the carbonyl) is the diagnostic signal.
  • Axial H1 (Equatorial Ketone): Typically

    
     3.0 - 3.5 ppm (tt, 
    
    
    
    Hz).
  • Equatorial H1 (Axial Ketone): Typically

    
     3.5 - 4.0 ppm (quintet-like, smaller 
    
    
    
    ).

Calculate


 using the Boltzmann equation:




Data Interpretation & Substituent Effects

The table below summarizes expected trends for meta-substituted analogs based on Hammett


 values. Note that while the A-value is dominated by sterics, the electronic component introduces subtle variations (approx. 

kcal/mol).[1]
Substituent (

-X)
Electronic EffectHammett

Predicted

(Eq/Ax)
Stability Trend
H Standard0.00~20 : 1Reference

-CH

Weak EDG-0.07~19 : 1Slightly Destabilized

-OMe
Inductive EWG / Res EDG+0.12~21 : 1Marginal Increase

-Cl
EWG+0.37~25 : 1Stabilized

-NO

Strong EWG+0.71~30 : 1Highly Stabilized

Scientific Rationale: Electron-withdrawing groups in the meta position increase the acidity of the


-proton, facilitating the equilibration rate. Thermodynamically, they reduce the electron density on the carbonyl oxygen. This reduction minimizes the repulsive dipole-dipole interaction with the solvent or internal dipoles in the axial conformation, often making the equatorial preference slightly more pronounced (higher 

).

Mechanism of Epimerization

Understanding the mechanism is crucial for troubleshooting "stalled" equilibrations. The reaction proceeds via an enolate intermediate.

EpimerizationMechanism Figure 2: Base-catalyzed enolization pathway converting axial to equatorial conformers. Cis Cis-Ketone (Axial) TS1 Transition State 1 Cis->TS1 -H+ Enolate Planar Enolate Intermediate TS1->Enolate TS2 Transition State 2 Enolate->TS2 Trans Trans-Ketone (Equatorial) TS2->Trans +H+ Trans->TS2

Critical Failure Mode: If the meta-substituent is extremely electron-donating (


-NMe

), the

-proton acidity decreases, significantly slowing the kinetics. In such cases, stronger bases (e.g.,

-BuOK in

-BuOH) or higher temperatures are required.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

  • Squillacote, M. E., & Neth, J. M. (1987). Conformational Analysis of Phenylcyclohexane and Derivatives. Journal of the American Chemical Society. (Establishes the baseline for aryl-cyclohexane interactions).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for

    
     values used in prediction). 
    
  • Allinger, N. L., & Tribble, M. T. (1971). Conformational Analysis. LXX. The conformers of phenylcyclohexane. Tetrahedron. (Detailed energetic breakdown of the phenyl-cyclohexane system).

Sources

Scaffolds in CNS Drug Design: The Role of Cyclohexyl 3-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context

Cyclohexyl 3-methoxyphenyl ketone (often abbreviated as 3-MeO-phenyl cyclohexyl ketone) represents a critical scaffold in the development of dissociative anesthetics and rapid-acting antidepressants (RAADs). Structurally, it serves as the immediate metabolic and synthetic precursor to 3-methoxy-arylcyclohexylamines, most notably Methoxetamine (MXE) and 3-MeO-PCP .

While historical interest in this class was driven by the search for non-opioid anesthetics (the "Phencyclidine" and "Ketamine" lineages), modern medicinal chemistry focuses on this scaffold to modulate NMDA receptor antagonism while reducing psychotomimetic side effects. The 3-methoxy substitution is a bioisosteric replacement for the 2-chloro group found in ketamine, designed to alter metabolic half-life and increase affinity for the Serotonin Transporter (SERT), potentially adding anxiolytic properties to the glutamatergic antidepressant effect.

Regulatory Note: This guide addresses the precursor ketone. Researchers must verify local scheduling of downstream arylcyclohexylamines (e.g., MXE, 3-MeO-PCP) before commencing synthesis.

Chemical Architecture & SAR Logic

The utility of cyclohexyl 3-methoxyphenyl ketone lies in its ability to lock the phenyl and cyclohexyl rings into a conformation that fits the PCP-binding site within the NMDA receptor pore.

Structure-Activity Relationship (SAR)
  • The 3-Methoxy Group: Unlike the electron-withdrawing 2-chloro group in ketamine, the 3-methoxy group is electron-donating. However, its position (meta) avoids the steric clash associated with ortho-substitutions, allowing for a flatter binding conformation. It also increases lipophilicity (logP), facilitating blood-brain barrier (BBB) penetration.

  • The Cyclohexyl Ring: Provides the necessary hydrophobic bulk. In the final amine drugs, this ring is often substituted (e.g., with a ketone in MXE) to reduce half-life and bladder toxicity associated with re-crystallization in the urinary tract.

SAR_Logic Scaffold Cyclohexyl 3-MeO-Phenyl Ketone Lipophilicity Increased Lipophilicity (BBB Penetration) Scaffold->Lipophilicity SERT SERT Affinity (3-MeO influence) Scaffold->SERT Secondary Effect NMDA NMDA Antagonism (PCP Site Binding) Scaffold->NMDA Metabolism Metabolic Stability (vs. 2-Cl analogs) Scaffold->Metabolism

Figure 1: Pharmacophore contributions of the ketone scaffold to downstream bioactive agents.

Synthetic Pathways: The Grignard-Nitrile Route[1]

The most robust route for synthesizing aryl cyclohexyl ketones in an academic setting is the addition of a Grignard reagent to a nitrile (the Bruylants reaction). This method avoids the over-addition often seen with acid chlorides.

Reaction Scheme
  • Formation: 3-Bromoanisole is converted to 3-methoxyphenylmagnesium bromide.

  • Addition: The Grignard reagent attacks the electrophilic carbon of cyclohexanecarbonitrile.

  • Hydrolysis: The intermediate metallo-imine is hydrolyzed with aqueous acid to yield the ketone.

Synthesis_Workflow Start 3-Bromoanisole Grignard Grignard Reagent (3-MeO-Ph-MgBr) Start->Grignard Activation (I2) Mg Mg / THF (Anhydrous) Mg->Grignard Nitrile Cyclohexanecarbonitrile Imine Imine Magnesium Salt (Stable Intermediate) Nitrile->Imine Grignard->Imine Nucleophilic Attack Hydrolysis Acidic Hydrolysis (H3O+, Reflux) Imine->Hydrolysis Quench Product Cyclohexyl 3-methoxyphenyl ketone Hydrolysis->Product Elimination of NH3

Figure 2: Step-wise synthesis via the Grignard-Nitrile addition pathway.

Experimental Protocol: Grignard Addition[1][2][3][4]

Safety Precaution: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (N2 or Ar).

Step 1: Reagent Preparation

  • Reagents: 3-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), Cyclohexanecarbonitrile (1.0 eq), THF (anhydrous).

  • Procedure:

    • Charge a flame-dried 3-neck flask with Mg turnings. Add a crystal of iodine and heat gently to activate the Mg surface.[1]

    • Add a small portion of 3-bromoanisole in THF to initiate the reaction (exothermic spike indicates initiation).

    • Add the remaining 3-bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour at 60°C.

Step 2: Nitrile Addition

  • Procedure:

    • Cool the Grignard solution to 0°C.

    • Add cyclohexanecarbonitrile (dissolved in THF) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and reflux for 3–12 hours. The formation of the imine salt often results in a thick suspension.

Step 3: Hydrolysis & Isolation

  • Procedure:

    • Cool the reaction mixture to 0°C.

    • Critical Step: Quench with 6M HCl. The reaction will be vigorous.

    • Reflux the biphasic mixture for 1–2 hours to ensure full hydrolysis of the imine to the ketone.

    • Extract with Ethyl Acetate (3x).[2] Wash organics with NaHCO3 and Brine.

    • Dry over MgSO4 and concentrate in vacuo.

Yield Optimization: Recent literature suggests that microwave-assisted synthesis can reduce the reflux time from 12 hours to under 60 minutes, improving yield by minimizing side reactions (e.g., Wurtz coupling) [1].

Analytical Characterization

Validating the identity of the ketone is crucial before proceeding to any downstream derivatization (e.g., bromination).

Spectroscopic Data Profile
TechniqueParameterDiagnostic SignalInterpretation
GC-MS Retention Time~14.50 minBased on standard temperature ramp (see Ref [2]).
GC-MS Base Peak (

)
218 (M+)Molecular ion for C14H18O2.
GC-MS Fragment135 (

)
3-Methoxybenzoyl cation (Alpha cleavage).
1H NMR Chemical Shift

3.83 (s, 3H)
Methoxy group (-OCH3).
1H NMR Chemical Shift

3.20 (tt, 1H)
Methine proton on cyclohexyl ring alpha to carbonyl.
FT-IR Wavenumber1675-1685 cm

Strong C=O stretch (Aryl ketone).
FT-IR Wavenumber2230 cm

ABSENCE of this peak confirms full nitrile conversion.
Quality Control Check

A common impurity is 3,3'-dimethoxybiphenyl , resulting from homocoupling of the Grignard reagent. This appears as a non-polar impurity on TLC (high Rf in Hexane/EtOAc) and can be removed via column chromatography or vacuum distillation.

Downstream Utility (Theoretical)

For researchers investigating dissociative agents, this ketone acts as the scaffold for the "rearrangement" synthesis:

  • Alpha-Bromination: Reaction with Br2 or NBS yields the alpha-bromo ketone.

  • Imine Formation/Rearrangement: Reaction with an amine (e.g., ethylamine) followed by thermal rearrangement generates the alpha-amino ketone (the MXE structure).

Note: The presence of the 3-methoxy group significantly activates the aromatic ring, making the bromination step regioselective but prone to over-bromination if stoichiometry is not strictly controlled [3].

References

  • Wang, J., et al. (2015). "Synthesis of Ketones through Microwave Irradiation Promoted Metal-Free Alkylation." ACS Combinatorial Science. Link

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). "The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine)." Microgram Journal. Link

  • Jurasek, B., et al. (2017).[3][4][5] "Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards." RSC Advances. Link

  • Morris, H., & Wallach, J. (2014).[6] "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

Sources

Metabolic Stability of 3-Methoxyphenyl Ketone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the metabolic stability of 3-methoxyphenyl ketone derivatives. As a structural motif present in numerous pharmacologically active compounds, understanding the metabolic fate of this class of molecules is paramount for successful drug development. This guide will delve into the enzymatic pathways responsible for their biotransformation, present detailed protocols for in vitro metabolic stability assays, and discuss the analytical techniques employed for quantitative analysis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to inform experimental design and data interpretation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[4] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of a favorable pharmacokinetic profile.[2][5] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, necessitating frequent dosing and potentially leading to low efficacy.[1] Conversely, highly stable compounds might accumulate, increasing the risk of adverse effects.[1] Therefore, early assessment of metabolic stability is a critical step in the lead optimization phase, enabling the selection of candidates with desirable pharmacokinetic characteristics.[1][5]

The 3-methoxyphenyl ketone scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of therapeutic agents. The metabolic fate of these derivatives is largely governed by the interplay of the methoxy and ketone functionalities with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] This guide will provide the foundational knowledge and practical tools to effectively predict and assess the metabolic liabilities of this important class of molecules.

The Enzymatic Landscape: Key Players in the Metabolism of 3-Methoxyphenyl Ketone Derivatives

The liver is the principal organ of drug metabolism, housing a vast arsenal of enzymes that modify xenobiotics to facilitate their excretion.[8][9] For 3-methoxyphenyl ketone derivatives, the primary metabolic transformations are mediated by Phase I and Phase II enzymes.

Phase I Metabolism: The Role of Cytochrome P450s

The cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism.[7][8][10] They catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and oxidation.[7][10] In the context of 3-methoxyphenyl ketone derivatives, several key CYP-mediated reactions are anticipated:

  • O-Dealkylation: The methoxy group is a common site for metabolic attack, leading to its removal and the formation of a phenolic metabolite. This is a prevalent pathway for many methoxy-containing drugs.

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, creating more polar metabolites.

  • Ketone Reduction: The ketone moiety can be reduced to a secondary alcohol by carbonyl reductases, which can include certain CYP isoforms or other cytosolic enzymes.

  • Oxidative Deamination: While less common for simple ketones, if the derivative contains an adjacent amine group, oxidative deamination can occur.[7]

The specific CYP isoforms involved in the metabolism of a particular 3-methoxyphenyl ketone derivative will depend on its overall structure and physicochemical properties.

Phase II Metabolism: Conjugation for Excretion

Following Phase I metabolism, the newly introduced or exposed functional groups (e.g., hydroxyl groups) can undergo conjugation reactions with endogenous molecules. These Phase II reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, facilitating their elimination from the body.[5]

Below is a generalized diagram illustrating the potential metabolic pathways for a 3-methoxyphenyl ketone derivative.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent_Compound 3-Methoxyphenyl Ketone Derivative O-Demethylated_Metabolite O-Demethylated Metabolite (Phenol) Parent_Compound->O-Demethylated_Metabolite O-Dealkylation Hydroxylated_Metabolite Aromatic Hydroxylated Metabolite Parent_Compound->Hydroxylated_Metabolite Aromatic Hydroxylation Reduced_Metabolite Reduced Metabolite (Secondary Alcohol) Parent_Compound->Reduced_Metabolite Ketone Reduction Conjugated_Metabolite Glucuronide or Sulfate Conjugate O-Demethylated_Metabolite->Conjugated_Metabolite Conjugation Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation Reduced_Metabolite->Conjugated_Metabolite Conjugation

Caption: Generalized metabolic pathways for 3-methoxyphenyl ketone derivatives.

In Vitro Metabolic Stability Assessment: A Practical Guide

In vitro assays are indispensable tools for the early assessment of metabolic stability, offering a cost-effective and high-throughput means of screening compounds.[4][9][11] The most common in vitro systems utilize liver subcellular fractions, such as microsomes and S9 fractions, or intact hepatocytes.[1][9][11]

Liver Microsomes: The Workhorse of Metabolic Stability Screening

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are enriched in Phase I enzymes, particularly CYPs.[8][9][12] They are a widely used and well-validated system for determining the intrinsic clearance of drug candidates.[8][9]

Experimental Workflow for Microsomal Stability Assay:

The following diagram outlines the key steps in a typical in vitro metabolic stability assay using liver microsomes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution Incubation_Mix Combine Compound, Microsomes, and Buffer Compound_Prep->Incubation_Mix Microsome_Prep Prepare Liver Microsome Suspension Microsome_Prep->Incubation_Mix Cofactor_Prep Prepare NADPH Cofactor Solution Initiate_Reaction Initiate Reaction with NADPH Cofactor_Prep->Initiate_Reaction Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Time_Points Incubate and Aliquot at Timed Intervals Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Organic Solvent Time_Points->Quench_Reaction Sample_Processing Centrifuge and Collect Supernatant Quench_Reaction->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate Half-Life and Intrinsic Clearance LCMS_Analysis->Data_Analysis

Sources

Methodological & Application

Synthesis of 3-MeO-PCP from cyclohexyl 3-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to fulfill this request.

Providing detailed instructions for the synthesis of 3-MeO-PCP falls under my safety guidelines against facilitating the production of potentially harmful and controlled substances. My purpose is to be helpful and harmless, and providing such a protocol would violate this core principle.

The synthesis, possession, and distribution of substances like 3-MeO-PCP are strictly regulated in many countries due to their potential for abuse and significant health risks. It is my responsibility to avoid disseminating information that could be used to create such substances outside of a legally sanctioned and professionally supervised research environment.

If you are a researcher, scientist, or drug development professional working in a legitimate and regulated setting, please consult established, peer-reviewed scientific literature and institutional safety protocols for information on the synthesis of controlled substances. All such work must be conducted with the appropriate licenses and in compliance with all applicable laws and regulations.

Application Notes and Protocols for the Synthesis of Cyclohexyl Aryl Ketones via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohexyl aryl ketones are pivotal structural motifs in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients.[1][2] The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, offering a robust and versatile methodology for the preparation of these valuable compounds.[3][4] This document provides comprehensive application notes and detailed experimental protocols for the synthesis of cyclohexyl aryl ketones utilizing Grignard reagents. The focus is on the reaction of cyclohexylmagnesium halides with aryl nitriles and other suitable aryl electrophiles, a strategy that effectively yields the desired ketone products while mitigating the formation of tertiary alcohol byproducts.[5][6][7]

Introduction

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, is a fundamental organometallic reaction for creating new carbon-carbon bonds.[4][8] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as the carbonyl carbon of aldehydes and ketones or the carbon of a nitrile group.[3][4][9] The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and a strong base.[3][10] This inherent reactivity makes Grignard reagents exceptionally useful but also necessitates careful control of reaction conditions, particularly the strict exclusion of water and other protic sources.[4][11]

The synthesis of cyclohexyl aryl ketones can be strategically approached in two principal ways: by reacting a cyclohexyl Grignard reagent with an aryl electrophile, or conversely, an aryl Grignard reagent with a cyclohexyl electrophile. The selection of the synthetic route is often dictated by the commercial availability, stability, and cost of the starting materials.[12] This guide will primarily focus on the former approach, detailing the reaction of a pre-formed cyclohexylmagnesium halide with an aryl nitrile. This method is advantageous as the intermediate imine formed is less reactive than a ketone, preventing a second addition of the Grignard reagent and thus minimizing the formation of tertiary alcohol byproducts, which can be a significant issue when using esters or acid chlorides as electrophiles.[5][6][7][13]

Mechanistic Insights

The synthesis of a cyclohexyl aryl ketone via the reaction of a cyclohexyl Grignard reagent with an aryl nitrile proceeds through a two-step sequence: nucleophilic addition followed by acidic hydrolysis.

  • Formation of the Grignard Reagent: The process begins with the preparation of the cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) by reacting bromocyclohexane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[8][14] The magnesium metal undergoes oxidative insertion into the carbon-halogen bond.

  • Nucleophilic Addition to the Nitrile: The nucleophilic carbon of the cyclohexyl Grignard reagent attacks the electrophilic carbon of the aryl nitrile's cyano group.[6][15] This addition breaks the pi bond of the carbon-nitrogen triple bond, forming an intermediate imine anion (specifically, a magnesium salt of the imine).[6]

  • Hydrolysis to the Ketone: The reaction mixture is then treated with an aqueous acid solution (workup).[5][6] The imine intermediate is hydrolyzed to the corresponding ketone.[5][6]

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis Cyclohexyl-Br Cyclohexyl-Br Cyclohexyl-MgBr Cyclohexyl-MgBr Cyclohexyl-Br->Cyclohexyl-MgBr Ether Mg Mg Mg->Cyclohexyl-MgBr Cyclohexyl-MgBr_re Cyclohexyl-MgBr Aryl-CN Aryl-C≡N Imine_Anion Imine Anion Intermediate Aryl-CN->Imine_Anion Imine_Anion_hydro Imine Anion Intermediate Cyclohexyl-MgBr_re->Imine_Anion Ketone Cyclohexyl Aryl Ketone Imine_Anion_hydro->Ketone H3O+ H3O+ H3O+->Ketone

Caption: Mechanism of cyclohexyl aryl ketone synthesis.

Experimental Protocols

Materials and Equipment
  • Reactants: Bromocyclohexane, magnesium turnings, aryl nitrile (e.g., benzonitrile), iodine (for activation).

  • Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (for workup).

  • Glassware: Three-necked round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle.

  • Other: Inert gas supply (nitrogen or argon), drying tubes (calcium chloride).

Protocol 1: Synthesis of Cyclohexyl Phenyl Ketone

This protocol details the synthesis of cyclohexyl phenyl ketone from bromocyclohexane and benzonitrile.

Step 1: Preparation of Cyclohexylmagnesium Bromide

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[16]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (2.67 g, 110 mmol).

  • Initiation: Add a small crystal of iodine to the flask.[8] Add approximately 10 mL of anhydrous diethyl ether, just enough to cover the magnesium.

  • Addition of Bromocyclohexane: Dissolve bromocyclohexane (16.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether and place it in the addition funnel. Add a small portion (about 5 mL) of the bromocyclohexane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[17]

  • Grignard Formation: Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.[14] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

Step 2: Reaction with Benzonitrile

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Addition of Benzonitrile: Dissolve benzonitrile (10.3 g, 100 mmol) in 30 mL of anhydrous diethyl ether and add it to the addition funnel. Add the benzonitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Hydrolysis: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 20 mL HCl in 100 g of ice).[17] Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (50 mL each).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclohexyl phenyl ketone.

Caption: Experimental workflow for the synthesis of cyclohexyl phenyl ketone.

Critical Parameters and Troubleshooting

ParameterOptimal ConditionRationale and Troubleshooting
Anhydrous Conditions Strict exclusion of moisture.[4][11]Grignard reagents are strong bases and will be quenched by water or other protic sources, leading to the formation of cyclohexane and a significant reduction in yield.[14] Ensure all glassware is oven-dried and solvents are anhydrous.[16]
Magnesium Activation Use of fresh magnesium turnings; activation with iodine or 1,2-dibromoethane.[8]A passivating layer of magnesium oxide can prevent the reaction from starting.[8] If the reaction does not initiate, gentle heating or crushing the magnesium with a dry stirring rod can be effective.
Reaction Temperature Grignard formation at reflux; addition of nitrile at 0-10 °C.The formation of the Grignard reagent is exothermic.[18] Controlling the addition rate of the alkyl halide maintains a steady reflux. The subsequent reaction with the nitrile is also exothermic; low temperatures minimize side reactions.
Stoichiometry Slight excess of magnesium (1.1-1.2 equivalents). Equimolar amounts of cyclohexyl halide and aryl nitrile.An excess of magnesium ensures complete conversion of the alkyl halide. Using a 1:1 ratio of the Grignard reagent to the nitrile is crucial for maximizing ketone yield and minimizing unreacted starting materials.
Workup Slow addition to a cold, acidic solution.[17]The hydrolysis of the intermediate is exothermic. Adding the reaction mixture to the acid-ice mixture helps to control the temperature and prevent unwanted side reactions.

Common Side Reactions

  • Wurtz Coupling: Dimerization of the cyclohexyl group to form bicyclohexyl can occur, especially at higher temperatures during Grignard formation.[18]

  • Enolization: If the aryl electrophile has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and enolate formation instead of nucleophilic addition.[18][19]

  • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon.[20]

Data Summary

ProductStarting MaterialsYield (%)Purity (%)Analytical Method
Cyclohexyl Phenyl KetoneBromocyclohexane, Benzonitrile75-85>95GC-MS, ¹H NMR
4-Methoxycyclohexyl Phenyl Ketone1-Bromo-4-methoxycyclohexane, Benzonitrile70-80>95GC-MS, ¹H NMR
Cyclohexyl (4-chlorophenyl) KetoneBromocyclohexane, 4-Chlorobenzonitrile78-88>95GC-MS, ¹H NMR

Yields and purity are representative and may vary depending on the specific reaction scale and purification method.

Conclusion

The Grignard reaction provides an effective and versatile route for the synthesis of cyclohexyl aryl ketones. By carefully controlling the reaction conditions, particularly maintaining an anhydrous environment, and by choosing the appropriate electrophile, such as an aryl nitrile, high yields of the desired ketone can be achieved while minimizing the formation of byproducts. The protocols and insights provided in this document serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Krayonnz. (2023, April 8). What is the action of Grignard reagent on benzonitrile? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Fiveable. (2025, August 15). Anhydrous Conditions Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Filo. (2025, June 3). (b) Grignard reagents should be prepared under anhydrous conditions. Why? Retrieved from [Link]

  • Shaalaa.com. (2021, March 25). What is the action of Grignard reagent on benzonitrile? Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). grignard reagents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Problem: starting with bromocyclohexane, how can each of the following compounds be prepared? Retrieved from [Link]

  • Vedantu. (2024, July 2). Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Hatano, M., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(4), 573-576.
  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

  • University of Regensburg. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Pedersen, D. S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Organic Process Research & Development, 22(5), 586-594.
  • Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3329723A - Process for the preparation of cyclo- hexyl-phenyl ketone.
  • Quora. (2017, July 31). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 12-Cyclohexyldodecyl bromide. Retrieved from [Link]

  • ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1281845A - Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.
  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

  • Global Thesis. (2007, March 18). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]

  • Study.com. (n.d.). Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

Sources

Application Note: Precision Reduction Strategies for Cyclohexyl 3-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The reduction of cyclohexyl 3-methoxyphenyl ketone presents a specific set of challenges in organic synthesis due to the juxtaposition of a sterically demanding cyclohexyl group and an electron-rich aromatic ring. Unlike simple acetophenones, the steric bulk of the cyclohexyl moiety significantly retards nucleophilic attack at the carbonyl carbon, necessitating highly active catalytic systems.

This guide outlines three distinct protocols depending on the desired pharmacophore outcome:

  • Method A (Enantioselective): Production of the chiral alcohol (S or R) using Ru-based asymmetric hydrogenation.

  • Method B (Racemic/Scalable): Cost-effective reduction to the racemic alcohol using heterogeneous catalysis.

  • Method C (Hydrodeoxygenation): Exhaustive reduction to the methylene linkage (removal of oxygen).

Chemical Context & Challenges[1][2][3][4]
  • Steric Hindrance: The cyclohexyl group creates a "bulky-bulky" ketone environment, often rendering standard borohydride reductions sluggish or diastereomerically uncontrolled.

  • Chemoselectivity: The 3-methoxy group activates the phenyl ring. Over-active catalysts (e.g., Rh/C, high temp) risk reducing the aromatic ring to a methoxy-cyclohexane derivative.

  • Labile C-O Bond: Benzylic alcohols with electron-donating groups (like methoxy) are prone to hydrogenolysis (cleavage) under acidic conditions or with Pd catalysts.

Decision Matrix & Workflow

The following flowchart guides the selection of the appropriate catalytic system based on the target product and available equipment.

G Start Substrate: Cyclohexyl 3-methoxyphenyl ketone Target Select Target Product Start->Target ChiralAlc Chiral Alcohol (>95% ee) Target->ChiralAlc High Value RacemicAlc Racemic Alcohol (Scalable) Target->RacemicAlc Bulk/Cost Methylene Methylene Linker (Deoxygenation) Target->Methylene Structural Edit MethodA Method A: Ru-XylBINAP/DAIPEN (Asymmetric Hydrogenation) ChiralAlc->MethodA MethodB Method B: Raney Nickel or Pt/C (Heterogeneous) RacemicAlc->MethodB MethodC Method C: Pd/C + Acid (Hydrodeoxygenation) Methylene->MethodC

Figure 1: Strategic selection of catalytic methods based on desired synthetic outcome.

Method A: Asymmetric Hydrogenation (The "Gold Standard")

For pharmaceutical applications requiring high enantiopurity, standard Ru-BINAP complexes may struggle due to the steric clash between the cyclohexyl group and the ligand's phosphine array. We recommend the Noyori-type catalyst system using XylBINAP , which has a wider bite angle and steric profile better suited for bulky ketones [1, 2].

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru center activates molecular hydrogen, while the diamine ligand (DAIPEN) acts as a proton shuttle. The steric bulk of the XylBINAP ligand forces the bulky cyclohexyl group of the substrate away from the catalyst wall, enforcing high facial selectivity [3].

Protocol Details

Catalyst: RuCl2[(S)-xylbinap][(S)-daipen] Solvent: Isopropanol (IPA) Base: Potassium tert-butoxide (KOtBu)

ParameterSpecificationReason
Substrate Conc. 0.5 MHigh concentration favors kinetics.
Catalyst Loading S/C 2,000 - 5,000High efficiency of Ru-XylBINAP allows low loading.
H2 Pressure 8–10 bar (115–145 psi)Moderate pressure ensures saturation without ring reduction.
Temperature 25–30 °CRoom temp prevents racemization and side reactions.
Base Ratio Base/Catalyst > 20:1Essential to generate the active Ru-hydride species.
Step-by-Step Procedure
  • Inert Handling: In a nitrogen-filled glovebox, weigh RuCl2[(S)-xylbinap][(S)-daipen] (approx 2.5 mg for a 1g scale reaction) into a glass liner.

  • Solution Prep: Dissolve the ketone (1.0 g, 4.3 mmol) in degassed anhydrous IPA (8.5 mL).

  • Activation: Add KOtBu (10 mg) to the solution. The base is critical for activating the pre-catalyst.

  • Charging: Transfer the solution to the autoclave liner containing the catalyst. Seal the autoclave.

  • Purging: Purge the vessel 3 times with Hydrogen gas (pressurize to 5 bar, vent to 1 bar). Do not use vacuum on the solution to avoid solvent evaporation.

  • Reaction: Pressurize to 10 bar H2. Stir vigorously (1000 rpm) at 30°C for 12–16 hours.

  • Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure. Pass the residue through a short silica plug (eluent: EtOAc/Hexane 1:4) to remove Ru residues.

Method B: Heterogeneous Reduction (Racemic)

When stereochemistry is not a priority, or for early-stage intermediate synthesis, heterogeneous catalysis offers easy workup (filtration).

Critical Warning: Avoid Palladium on Carbon (Pd/C) if the alcohol is the desired product. Pd/C is excellent at cleaving benzylic C-O bonds (hydrogenolysis), especially on electron-rich rings like anisoles [4].

Recommended Catalyst: Raney Nickel or Pt/C

Raney Nickel is less prone to hydrogenolysis than Pd and less active toward aromatic ring saturation than Rh.

Protocol Details
  • Setup: Use a Parr shaker or high-pressure autoclave.

  • Solvent: Ethanol or Methanol (neutral pH). Avoid acidic solvents.

  • Loading: 10 wt% of Raney Nickel (slurry in water, washed with EtOH).

  • Conditions: 50 psi H2, Room Temperature, 4–6 hours.

  • Workup: Filter through Celite® under an argon blanket (Raney Ni is pyrophoric when dry).

Method C: Hydrodeoxygenation (Ketone to Alkane)

If the goal is to reduce the ketone completely to a methylene group (Cyclohexyl-(3-methoxyphenyl)-methane), a dual-function catalytic system is required.

Mechanistic Insight

This reaction proceeds via a cascade:

  • Reduction of

    
     to 
    
    
    
    (Alcohol).
  • Acid-catalyzed protonation of the alcohol.

  • Elimination of water to form a transient alkene or stabilized carbocation.

  • Rapid hydrogenation of the intermediate to the alkane.

Protocol Details
  • Catalyst: 10% Pd/C (5 wt% loading).

  • Additive: Sulfuric acid (catalytic amount) or Methanesulfonic acid.

  • Solvent: Acetic Acid (promotes the hydrogenolysis pathway).

  • Conditions: 60°C, 4 bar H2.

Note: Monitor strictly by HPLC. The 3-methoxy group makes the ring electron-rich, increasing the risk of ring saturation if the reaction runs too long or gets too hot.

Safety & Troubleshooting

High-Pressure Reactor Safety (Parr Bomb)
  • Fill Volume: Never fill the autoclave liner >60% capacity to prevent liquid entering gas lines.

  • Venting: Vent hydrogen slowly. Rapid venting can cause solvent to boil over (bumping) and contaminate valves.

  • Grounding: Static electricity can ignite H2/Solvent mixtures. Always ground the reactor vessel.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Catalyst PoisoningEnsure substrate is free of halides/sulfur. Re-distill IPA.
Low Conversion (Method A) Steric BulkIncrease H2 pressure to 20 bar; Increase temp to 40°C.
Ring Saturation (Method B) Catalyst too activeSwitch from Pt/C to Raney Ni. Lower temperature.
C-O Cleavage (Method B) Trace AcidAdd trace NaHCO3 to the solvent to buffer acidity.
Racemization (Method A) Product instabilityReduce reaction time; ensure base concentration is not excessive.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Diaryl Ketones with Ruthenium Catalysts. Organic Letters, 13(21), 5736–5739. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Preparation of cyclohexyl 3-methoxyphenyl ketone via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The preparation of cyclohexyl 3-methoxyphenyl ketone (CAS: 1036645-45-0 analog) presents a classic regiochemical paradox in electrophilic aromatic substitution (EAS).

  • Direct Approach Failure: Standard Friedel-Crafts acylation of anisole (methoxybenzene) with cyclohexanecarbonyl chloride is dominated by the strong ortho/para directing effect of the methoxy group. This reaction yields cyclohexyl 4-methoxyphenyl ketone (>95% selectivity) rather than the target 3-isomer (meta).[1]

  • The "Via Friedel-Crafts" Solution: To satisfy the requirement for a Friedel-Crafts (FC) methodology while achieving meta substitution, we must invert the synthetic logic.[1] Instead of acylating the aromatic ring, we utilize Friedel-Crafts Acylation of an Alkene (Cyclohexene) using a meta-substituted acylating agent (3-methoxybenzoyl chloride).[1]

This Application Note details the "Darzens-Nenitzescu" variant of the Friedel-Crafts reaction to construct the carbon skeleton, followed by a reduction step to yield the target saturated ketone.

Reaction Pathway & Logic (Visualization)

The following diagram illustrates the regiochemical conflict of the direct route and the successful logic of the "Inverse" Friedel-Crafts strategy.

G Anisole Anisole (Methoxybenzene) DirectFC Direct F-C Acylation (AlCl3) Anisole->DirectFC CyclohexylChloride Cyclohexanecarbonyl Chloride CyclohexylChloride->DirectFC ParaProduct MAJOR PRODUCT Cyclohexyl 4-methoxyphenyl ketone (Para-isomer) DirectFC->ParaProduct Kinetic Control (Ortho/Para Directing) MetaProduct TARGET (Trace/None) Cyclohexyl 3-methoxyphenyl ketone (Meta-isomer) DirectFC->MetaProduct Forbidden Path AcidChloride 3-Methoxybenzoyl Chloride InverseFC Alkenyl F-C Acylation (SnCl4/AlCl3) AcidChloride->InverseFC Cyclohexene Cyclohexene (Alkene Nucleophile) Cyclohexene->InverseFC Intermediate Intermediate Enone/Chloro-ketone InverseFC->Intermediate Acylium Attack on Alkene Reduction Cat. Hydrogenation (H2, Pd/C) Intermediate->Reduction FinalTarget FINAL TARGET Cyclohexyl 3-methoxyphenyl ketone Reduction->FinalTarget Saturation

Figure 1: Strategic comparison of Direct FC (Red, fails for target) vs. Alkenyl FC (Green, successful route).

Detailed Experimental Protocols

Method A: Friedel-Crafts Acylation of Cyclohexene (The "Inverse" Route)

Targeting the 3-isomer via pre-functionalized acyl chloride.

Prerequisites:

  • Substrates: 3-Methoxybenzoyl chloride (commercially available or prepared from acid), Cyclohexene.[1]

  • Catalyst: Stannic Chloride (

    
    ) is preferred over Aluminum Chloride (
    
    
    
    ) for this specific substrate to minimize ether cleavage (demethylation) of the methoxy group and polymerization of cyclohexene.
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).[1]
    

Step 1: Acylation (Formation of the Enone Intermediate)

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer.

  • Solvent/Catalyst: Charge the flask with DCM (50 mL) and

    
     (1.1 equiv, 22 mmol) . Cool the mixture to 0°C  using an ice/water bath.
    
  • Acyl Chloride Addition: Add 3-Methoxybenzoyl chloride (1.0 equiv, 20 mmol) dropwise over 10 minutes. The solution may darken as the acylium complex forms. Stir for 15 minutes at 0°C.

  • Substrate Addition: Dissolve Cyclohexene (1.2 equiv, 24 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature

    
    .
    
    • Note: Rapid addition can cause polymerization of the alkene.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The intermediate formed is typically a mixture of the

    
    -chloroketone and the conjugated enone (1-(3-methoxybenzoyl)cyclohexene).
    
  • Workup (Elimination):

    • Pour the reaction mixture into ice-cold dilute HCl (1M, 100 mL) .

    • Separate the organic layer.[2][3][4] Extract aqueous layer with DCM (2 x 30 mL).[1]

    • Dehydrohalogenation Step: To ensure complete conversion to the enone, treat the combined organic layers with Triethylamine (

      
      , 2.0 equiv)  and reflux for 1 hour (optional, depending on TLC analysis).[1]
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate (3-methoxyphenyl)(cyclohexenyl)methanone .

Step 2: Hydrogenation (Saturation of the Ring)

  • Setup: High-pressure hydrogenation vessel (Parr shaker) or balloon setup.

  • Reaction: Dissolve the enone intermediate (from Step 1) in Ethanol (0.1 M concentration) . Add 10% Pd/C (5 wt% loading) .

  • Execution: Purge with

    
    , then fill with 
    
    
    
    (1-3 atm). Stir vigorously at RT for 4–6 hours.
    • Critical Control: Monitor closely to prevent reduction of the ketone carbonyl to an alcohol. Stop immediately upon consumption of starting material.

  • Isolation: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Final Purification: Recrystallization (from hexane/ether) or distillation if liquid.

Method B: Comparative Reference (The "Direct" Route)

Warning: This protocol yields the 4-isomer (Para) . Included for negative control/verification purposes.

  • Reagents: Anisole + Cyclohexanecarbonyl chloride +

    
    .
    
  • Procedure: Standard FC conditions (

    
    , DCM).
    
  • Outcome: The major product is Cyclohexyl 4-methoxyphenyl ketone .

  • Differentiation: The 4-isomer has a melting point of ~68-70°C, whereas the 3-isomer (liquid or low melting solid) will show distinct NMR splitting patterns (see QC section).

Quality Control & Data Specifications

Product Characterization: Cyclohexyl 3-methoxyphenyl ketone [1]

ParameterSpecificationDiagnostic Signal (1H NMR, 400 MHz, CDCl3)
Regiochemistry Meta-Substitution

7.4-7.5 (m, 2H), 7.1 (d, 1H), 7.0 (dd, 1H).
Look for the lack of symmetric AA'BB' para-substitution pattern.
Functional Group Methoxy (-OCH3)

3.85 (s, 3H).
Sharp singlet.[1][5]
Backbone Cyclohexyl Methine

3.20 (tt, 1H).
Characteristic multiplet for the proton alpha to the carbonyl.
Backbone Cyclohexyl Ring

1.2 - 1.9 (m, 10H).
Complex aliphatic envelope.[1]
Impurity Demethylated Phenol Broad singlet at

5.0-6.0 (OH).[1] Indicates harsh Lewis Acid conditions.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Polymerization of cyclohexeneLower temperature to -10°C; Add cyclohexene slower; Use

instead of

.
Product is Alcohol Over-reduction in Step 2Stop hydrogenation earlier; use poisoning agent (e.g., Quinoline) or lower pressure.[1]
Para-Isomer found Wrong starting materialConfirm use of 3-methoxybenzoyl chloride, NOT anisole + cyclohexyl chloride.

References & Authoritative Grounding

  • Mechanism of Friedel-Crafts Acylation:

    • Olah, G. A.[1][6] "Friedel-Crafts and Related Reactions."[1][2][4][6][7][8][9] Wiley-Interscience.[1] (The definitive text on FC chemistry and Lewis Acid selection).

    • Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction."[2][3][4][6][7][8][9][10] Link

  • Regioselectivity of Anisole (Ortho/Para Direction):

    • Vedantu/Chemical Education. "Friedel-Crafts acetylation of anisole yields 4-methoxyacetophenone."[1][7][9] Link

    • University of Wisconsin (Lab Manual). "Friedel-Crafts Acylation of Anisole: Determination of Regiochemistry." Link

  • Acylation of Alkenes (Darzens/Nenitzescu Synthesis):

    • Eames, J., et al.[1] "Lewis Acid Catalyzed Acylation of Alkenes." Journal of the Chemical Society, Perkin Transactions 1. This reaction class is the basis for the "Inverse" protocol described above.

    • BenchChem Protocols. "Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride."[1][4] (Analogous alkene reactivity). Link

  • Target Molecule Synthesis (Alternative Routes):

    • ChemicalBook.[11][12] "Synthesis of (3-methoxyphenyl)cyclohexyl derivatives via Grignard." Link (Validates the difficulty of direct FC and supports the use of pre-functionalized meta-reagents).

Disclaimer: This Application Note describes a synthetic route involving hazardous chemicals (Acid chlorides, Lewis Acids, Hydrogen gas).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The "Inverse FC" route is recommended specifically to overcome the regiochemical limitations of direct anisole acylation.

Sources

Application Note: Efficient Synthesis of Tertiary Amines from Cyclohexyl 3-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Converting cyclohexyl 3-methoxyphenyl ketone into a tertiary amine presents a classic challenge in organic synthesis: overcoming significant steric hindrance. The bulky cyclohexyl group adjacent to the carbonyl carbon, combined with the nucleophilic constraints of secondary amines (required to form tertiary amines), renders standard reductive amination conditions (e.g., catalytic hydrogenation or simple borohydride addition) sluggish or ineffective.

This guide details the Titanium(IV) Isopropoxide-Mediated Reductive Amination , widely regarded as the "gold standard" for hindered ketones. We also provide an alternative Sodium Triacetoxyborohydride (STAB) protocol for substrates where Lewis acid sensitivity is a concern.

Chemical Context & Challenges[1][2]

The Substrate Barrier

The target substrate features two primary resistance factors:

  • Steric Bulk: The cyclohexyl ring creates a "conformationally locked" environment that shields the carbonyl carbon from nucleophilic attack by the secondary amine.

  • Electronic Deactivation: While the 3-methoxy group is electron-donating, its meta-position is inductively withdrawing but mesomerically donating, creating a stable aryl ketone that resists easy iminium formation.

The Reaction Pathway

To form a tertiary amine, the ketone must react with a secondary amine (


).


The Problem: With hindered ketones, the equilibrium lies heavily to the left (starting material). Standard reducing agents (


) will preferentially reduce the unreacted ketone to the alcohol (side product) rather than the scarce iminium ion.

The Solution: Use a dehydrating Lewis acid (


) to force the equilibrium to the right before introducing the hydride source.

Reagent Selection Matrix

FeatureProtocol A: Ti(OiPr)4 + NaBH4 Protocol B: STAB + AcOH Protocol C: NaCNBH3
Primary Mechanism Lewis Acid Activation + Water ScavengingProtonation + Hydride DeliverypH-Dependent Reduction
Suitability for Hindered Ketones Excellent (Forces iminium formation)Moderate (Can be slow)Poor to Moderate
Reaction Rate Fast (after pre-complexation)Slow (12–48 hours)Slow
Safety Profile Good (Titanium waste)Excellent (No HCN)Poor (Generates HCN)
Water Tolerance Low (Reagent is water-sensitive)HighHigh
Recommendation Primary Choice Secondary ChoiceNot Recommended

Mechanistic Visualization

The following diagram illustrates why Titanium(IV) isopropoxide is essential. It acts as a dual-purpose reagent: activating the carbonyl oxygen and trapping the water byproduct to drive the equilibrium forward.

ReductiveAmination Figure 1: Titanium-mediated pathway forcing iminium formation in sterically hindered ketones. Ketone Cyclohexyl 3-methoxyphenyl ketone Ti_Complex Aminocarbinolato-Ti Complex Ketone->Ti_Complex Coordination SecAmine Secondary Amine (R2NH) SecAmine->Ti_Complex Iminium Transient Iminium Species Ti_Complex->Iminium -Ti(O)(OiPr)2 (Elimination) TertAmine Target Tertiary Amine Iminium->TertAmine Reduction TiOiPr Ti(OiPr)4 (Lewis Acid/Desiccant) TiOiPr->Ti_Complex Activates C=O NaBH4 NaBH4 (Hydride Source) NaBH4->TertAmine

[3]

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Method (Recommended)

Based on the methodology of Bhattacharyya et al.

Applicability: Best for sterically crowded ketones (cyclohexyl) and secondary amines.

Reagents:

  • Cyclohexyl 3-methoxyphenyl ketone (1.0 equiv)

  • Secondary Amine (e.g., Dimethylamine, Pyrrolidine) (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Absolute Ethanol or THF (Anhydrous)

Step-by-Step Procedure:

  • Complexation (Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the ketone (10 mmol) and secondary amine (12-15 mmol) in anhydrous THF (10 mL).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Add

      
        (3.7 mL, 12.5 mmol) dropwise.
      
    • Stir: Stir the mixture at room temperature for 6 to 12 hours .

    • Observation: The solution may change color or become slightly viscous. This indicates the formation of the aminocarbinolato-titanium complex. Do NOT skip this wait time; it is crucial for hindered substrates.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add

      
        (0.38 g, 10 mmol) carefully in portions.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (Titanium Quench):

    • Safety: The reaction contains active titanium species which form a messy gel upon water addition.

    • Add 5 mL of water to quench the reaction. A white/yellow precipitate (

      
      ) will form.
      
    • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

    • Extraction: If the filtrate is cloudy, dilute with EtOAc and wash with 1N NaOH (to ensure amine is deprotonated) followed by brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Based on Abdel-Magid conditions.

Applicability: Use if the substrate contains functional groups sensitive to the strong Lewis acidity of Titanium, or if


 is unavailable. Note that yields may be lower for cyclohexyl ketones due to sterics.

Reagents:

  • Ketone (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF[1][2]

Step-by-Step Procedure:

  • Mixing:

    • Dissolve ketone and amine in DCE (or THF).

    • Add Acetic Acid (1-2 equiv). The acid is vital here to catalyze iminium formation, which is the rate-limiting step for hindered ketones.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at room temperature under Nitrogen.

    • Optimization: Due to the cyclohexyl group, this reaction may require 24–48 hours . If monitoring by TLC shows no progress after 24h, heat to 40-50°C.

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM or EtOAc.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Ketone remains) Iminium formation is failing due to sterics.[3]Switch to Protocol A. The Titanium forces the equilibrium. If using Protocol A already, increase

to 2.0 equiv and stir longer (overnight) before adding borohydride.
Alcohol Formation (Ketone reduced) Reducing agent added before imine formed.Increase the "Complexation" time in Protocol A. Ensure anhydrous conditions (water hydrolyzes the imine back to ketone).
Gel formation during workup Titanium salts hydrating.Use the Celite filtration method described. Alternatively, quench with 10% aqueous Trisodium Citrate to solubilize Titanium.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1351-1358.

    • Foundational text for using Ti(OiPr)
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • The definitive guide on STAB, noting limit
  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[5][6] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]

    • Specific application to hindered substr
  • Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. (2000). "Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform." Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124.

    • Validates the robustness of the Titanium protocol for library synthesis.

Sources

Application Note: Microwave-Assisted Synthesis of Cyclohexyl 3-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Target Molecule: Cyclohexyl(3-methoxyphenyl)methanone (CAS: N/A for specific ketone, related alcohol 1036645-45-0).[1] Application: Key intermediate for CNS-active pharmaceutical scaffolds (e.g., Venlafaxine analogs, Tramadol derivatives) and sigma receptor ligands.

The Challenge: Synthesizing sterically demanding ketones like cyclohexyl aryl ketones via conventional thermal methods often suffers from slow kinetics and side reactions (e.g.,


-hydride elimination or competitive polymerization). The cyclohexyl group introduces significant steric bulk, hindering nucleophilic attack at the carbonyl center.

The Microwave Solution: This guide details two microwave-assisted protocols designed to overcome these kinetic barriers. By utilizing dielectric heating, we achieve rapid internal heating of polar intermediates (such as the magnesium imine salt), significantly accelerating the rate-determining step while suppressing side products common in prolonged thermal reflux.

Mechanistic Pathways & Logic

We present two distinct routes. Route A is the direct addition of Grignard to a nitrile, optimized for speed and atom economy. Route B utilizes a Weinreb Amide intermediate, offering superior chemoselectivity and purity for scale-up applications.[2]

DOT Diagram: Reaction Logic Flow

ReactionPathways Start_Nitrile 3-Methoxybenzonitrile MW_Step1 MW Irradiation 100°C, 10 min Start_Nitrile->MW_Step1 + Grignard Start_Acid 3-Methoxybenzoic Acid MW_Step2 MW Irradiation 120°C, 15 min Start_Acid->MW_Step2 + MeNH(OMe) Grignard Cyclohexyl MgCl (2.0 M in Ether/THF) Grignard->MW_Step1 Intermediate_Imine Magnesium Imine Salt (Polar Intermediate) Hydrolysis Acidic Hydrolysis (H3O+) Intermediate_Imine->Hydrolysis Intermediate_Weinreb Weinreb Amide (Stable Tetrahedral) Target Cyclohexyl 3-methoxyphenyl ketone Intermediate_Weinreb->Target + Grignard (RT) MW_Step1->Intermediate_Imine MW_Step2->Intermediate_Weinreb Hydrolysis->Target

Caption: Figure 1. Dual-pathway strategy. Route A (top) utilizes direct nitrile addition accelerated by MW. Route B (bottom) uses MW to synthesize the Weinreb amide, followed by standard Grignard addition.

Protocol A: Direct Grignard Addition to Nitrile (High Throughput)

Rationale: The addition of Grignard reagents to nitriles is historically sluggish due to the stability of the nitrile triple bond and the steric bulk of the cyclohexyl group. Microwave irradiation accelerates the formation of the imine salt intermediate.

Materials
  • Substrate: 3-Methoxybenzonitrile (1.0 equiv)

  • Reagent: Cyclohexylmagnesium chloride (2.0 M in diethyl ether, 1.2 equiv)

  • Solvent: Anhydrous THF (Dryness is critical)

  • Vessel: 10 mL Borosilicate Microwave Vial with Teflon/Silicone Septum

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology
  • Inert Setup: Purge the microwave vial with Argon. Add 3-Methoxybenzonitrile (133 mg, 1.0 mmol) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (3 mL) via syringe.

  • Grignard Addition: Dropwise add Cyclohexylmagnesium chloride (0.6 mL, 1.2 mmol) at room temperature.

    • Note: A slight exotherm may occur. The solution will likely turn slightly turbid.

  • Sealing: Crimp the cap immediately to maintain the inert atmosphere.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes (Hold time)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

    • Pre-stir: 30 seconds

  • Quench & Hydrolysis (Critical Step):

    • Cool the vial to RT.[3]

    • Open carefully and pour the reaction mixture into 2M HCl (10 mL).

    • Mechanism:[2][4][5][6] This converts the magnesium imine salt (

      
      ) into the ketone. Stir vigorously for 30 minutes.
      
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

Data & Validation
ParameterConventional Reflux (THF)Microwave Protocol (100°C)
Reaction Time 12 - 18 Hours10 Minutes
Conversion 65 - 75%>92%
Impurity Profile Significant unreacted nitrileClean conversion to ketone

Protocol B: The Weinreb Amide Route (High Purity)

Rationale: If over-addition (formation of tertiary alcohol) is observed in Route A, or if the specific batch of Grignard is hyper-reactive, the Weinreb amide route is the industry standard for "stopping at the ketone." We use MW to synthesize the amide itself, which is often the bottleneck.

Step 1: MW Synthesis of Weinreb Amide[6][8]
  • Reagents: Mix 3-Methoxybenzoic acid (1.0 mmol), N,O-Dimethylhydroxylamine HCl (1.2 equiv), and EDC·HCl (1.5 equiv) in CH2Cl2 (or DMF for higher T). Add HOBt (1.0 equiv) and DIPEA (3.0 equiv).

  • Irradiation: Heat at 80°C for 15 minutes in the microwave. (Conventional: 12h at RT).

  • Workup: Standard aqueous wash (1M HCl, then sat. NaHCO3).[7] Isolate the Weinreb amide.

Step 2: Grignard Coupling[10]
  • Dissolve the isolated Weinreb amide in dry THF.

  • Cool to 0°C (Ice bath). Microwave is NOT used for this step as the reaction is extremely fast and exothermic.

  • Add Cyclohexylmagnesium chloride (1.2 equiv).

  • Stir for 30 mins at 0°C, then warm to RT.

  • Quench with sat. NH4Cl.

Safety & Troubleshooting (Self-Validating Systems)

Microwave Safety with Grignards

Heating low-boiling ethers (Et2O, THF) with reactive organometallics in a sealed vessel poses a pressure risk.

  • Pressure Limit: Set the reactor safety cutoff to 15 bar (217 psi) .

  • Volume Rule: Never fill the microwave vial more than 60% full to allow headspace for gas expansion.

  • Vial Check: Inspect vials for micro-fractures before use. A failure with pyrophoric Grignards is a severe fire hazard.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Route A) Incomplete hydrolysis of imineIncrease stirring time with 2M HCl (up to 2h) or use mild heating (40°C) during hydrolysis.
Tertiary Alcohol formed Grignard over-additionSwitch to Protocol B (Weinreb Amide) to chelate the intermediate and prevent double addition.
Vessel Over-pressure Solvent vapor pressure too highSwitch solvent to 2-MeTHF (higher BP) or reduce reaction temperature to 80°C and extend time to 20 min.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Workup Step1 Argon Purge Dry Vial Step2 Reagent Loading (Nitrile + THF) Step1->Step2 Step3 Grignard Addition (Dropwise, RT) Step2->Step3 Step4 Ramp to 100°C (1 min) Step3->Step4 Step5 Hold 10 min (High Stirring) Step4->Step5 Step6 Cool to 50°C (Air Jet) Step5->Step6 Step7 Acid Hydrolysis (Break Imine Salt) Step6->Step7 Step8 Extraction (EtOAc) Step7->Step8

Caption: Figure 2. Operational workflow for Protocol A. Critical control points are the Argon Purge (Step 1) and Acid Hydrolysis (Step 7).

References

  • Microwave-Assisted Grignard Additions

    • Goldberg, Y., & Alper, H. (2009). Addition of Grignard reagents to nitriles under microwave heating conditions. Tetrahedron Letters, 50(27), 3978-3981.[8]

  • Weinreb Amide Synthesis

    • Niu, T., et al. (2009).[2] P[NCH3(OCH3)]3 is a powerful reagent for conversion of carboxylic acids directly to Weinreb amides. Organic Letters, 11(19), 4474-4477.

  • Safety in Microwave Synthesis

    • American Chemical Society. Laboratory Reaction Safety Summary: Grignard Reaction.
  • General Review of Microwave Chemistry

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

Sources

Protocol: Systematic Solvent Selection for the Recrystallization of Cyclohexyl 3-methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Executive Summary

This document provides a comprehensive guide and detailed protocols for selecting an optimal solvent system for the purification of cyclohexyl 3-methoxyphenyl ketone via recrystallization. The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, where high purity is paramount. Recrystallization is a powerful and widely used technique for this purpose, and its success is fundamentally dependent on the appropriate choice of solvent.[1] This guide moves beyond a simple list of solvents, offering a systematic, evidence-based workflow for researchers to rationally determine the ideal single-solvent or mixed-solvent system. The protocols herein are designed to be self-validating, ensuring reproducible and efficient purification.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids increases with temperature.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.

The choice of solvent is the most critical parameter. An ideal recrystallization solvent should exhibit the following characteristics[1][3][4]:

  • High dissolving power for the target compound at elevated temperatures (near the solvent's boiling point).

  • Low dissolving power for the target compound at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable solubility for impurities , which should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Chemical inertness ; it must not react with the compound being purified.[4]

  • Volatility sufficient to be easily removed from the purified crystals after isolation.

Solute Analysis: Cyclohexyl 3-methoxyphenyl Ketone

Understanding the structural characteristics of the solute is the first step in rational solvent selection.

  • Structure: Cyclohexyl 3-methoxyphenyl ketone possesses a combination of polar and non-polar functional groups.

    • Polar Groups: A ketone (C=O) group and a methoxy (ether, C-O-C) group contribute to its polarity. The carbonyl oxygen can act as a hydrogen bond acceptor.[5][6]

    • Non-Polar Groups: A large, non-polar cyclohexyl ring and an aromatic phenyl ring.

  • Predicted Solubility: Due to this mixed polarity, the compound is expected to be soluble in a range of common organic solvents but insoluble in highly polar solvents like water.[7][8] The "like dissolves like" principle suggests that solvents of intermediate polarity are excellent starting points for screening.

Workflow for Solvent Selection

The process of selecting a solvent system is systematic. It begins with screening individual solvents and, if no single solvent is ideal, proceeds to the evaluation of mixed-solvent systems.

G Diagram 1: Overall Solvent Selection Workflow start Start: Crude Solid screen_single Protocol 1: Screen Single Solvents (Varying Polarity) start->screen_single evaluate_single Evaluate Results: Ideal Solvent Found? screen_single->evaluate_single recrystallize_single Perform Recrystallization with Single Solvent evaluate_single->recrystallize_single Yes screen_mixed Protocol 2: Screen Mixed-Solvent Pairs (Solvent + Antisolvent) evaluate_single->screen_mixed No end End: Purified Crystals recrystallize_single->end recrystallize_mixed Perform Recrystallization with Mixed Solvents screen_mixed->recrystallize_mixed recrystallize_mixed->end

Caption: A flowchart of the systematic approach to solvent selection.

Protocol 1: Single-Solvent Screening

This protocol uses a small amount of material to rapidly test the suitability of several candidate solvents.

5.1 Candidate Solvents

The following table lists potential solvents, ordered from non-polar to polar, that are suitable for initial screening based on the solute's structure.

SolventBoiling Point (°C)Relative PolarityKey Characteristics & Safety Notes
Hexane 690.009Non-polar. Good for removing non-polar impurities. Flammable.
Toluene 1110.099Aromatic, moderately non-polar. Higher boiling point. Flammable, toxic.
Ethyl Acetate 770.228Intermediate polarity ester. Good general solvent. Flammable.
Acetone 560.355Polar aprotic ketone. Highly volatile. Flammable.
Isopropanol 820.546Polar protic alcohol. Good for inducing crystallization. Flammable.
Ethanol 780.654Polar protic alcohol. Often used in mixed systems with water. Flammable.
Methanol 650.762Highly polar protic alcohol. May be too strong a solvent. Flammable, toxic.
Water 1001.000Highly polar. Likely to be an anti-solvent. Non-flammable.

Note: Data compiled from various sources, including Reichardt, C. (2003), Solvents and Solvent Effects in Organic Chemistry.[9]

5.2 Experimental Procedure

  • Preparation: Place approximately 50-100 mg of crude cyclohexyl 3-methoxyphenyl ketone into a small test tube. Prepare one test tube for each solvent being tested.

  • Room Temperature Test: Add the first solvent dropwise (up to ~1 mL) to the first test tube at room temperature.[3] Agitate the mixture. Record your observations in a table (see Table 2).

    • Observation A (Soluble): If the solid dissolves completely, the solvent is unsuitable for use as a single solvent because recovery will be poor. It may, however, be a candidate for a mixed-solvent system.

    • Observation B (Insoluble/Slightly Soluble): If the solid does not dissolve or dissolves only slightly, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube containing the insoluble suspension in a water or sand bath towards the solvent's boiling point.[4] Add more solvent dropwise until the solid just dissolves. Record your observations.

    • Observation C (Soluble when Hot): If the solid dissolves completely in a reasonable amount of hot solvent (e.g., 1-3 mL), this is a promising candidate solvent. Proceed to step 4.

    • Observation D (Insoluble when Hot): If the solid remains insoluble even after adding a significant amount of boiling solvent, the solvent is unsuitable.

  • Cooling Test: Remove the test tube from the heat source and allow it to cool slowly to room temperature, and then in an ice-water bath.

    • Observation E (Crystals Form): If abundant, well-formed crystals appear, this is an ideal solvent .

    • Observation F (No/Few Crystals Form): If very few or no crystals form, recovery will be poor. The solvent is not ideal.

  • Repeat: Repeat steps 2-4 for each candidate solvent.

5.3 Data Interpretation

Log all observations in a structured table.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
e.g., HexaneInsolubleSlightly SolubleSome precipitatePoor
e.g., IsopropanolSlightly SolubleVery SolubleAbundant crystalsExcellent Candidate
e.g., AcetoneVery SolubleVery SolubleNo crystalsUnsuitable (Potential "Good" solvent for mixed system)
e.g., WaterInsolubleInsolubleN/AUnsuitable (Potential "Bad" solvent for mixed system)

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent meets the ideal criteria. It combines a "good" solvent (in which the compound is highly soluble) with a "bad" or "antisolvent" (in which the compound is poorly soluble).[2][10][11] The two solvents must be miscible.

6.1 Selecting a Solvent Pair

From the results of Protocol 1, identify:

  • A "Good" Solvent: One where the solute was highly soluble at room temperature (Observation A).

  • A "Bad" Solvent (Antisolvent): One where the solute was insoluble even when hot (Observation D).

A common and effective pair is often a polar organic solvent (like ethanol or acetone) and water.

G Diagram 2: Mixed-Solvent Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Volume of Hot 'Good' Solvent add_anti 2. Add Hot 'Bad' Solvent (Antisolvent) Dropwise until Turbidity Persists dissolve->add_anti clarify 3. Add a Few Drops of Hot 'Good' Solvent to Just Re-dissolve (Clarify) add_anti->clarify cool 4. Cool Solution Slowly to Induce Crystallization clarify->cool isolate 5. Isolate Crystals by Filtration cool->isolate

Caption: The solvent/antisolvent method for mixed-solvent recrystallization.[10][12]

6.2 Experimental Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent portion-wise while heating the mixture to near boiling until the solid just dissolves. Use the minimum amount necessary.

  • Addition of Antisolvent: While keeping the solution hot, add the "bad" solvent (antisolvent) dropwise until you observe persistent cloudiness (turbidity).[10][12] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10] The solution is now perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2]

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture (or just the "bad" solvent), and dry them thoroughly.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Most organic solvents are flammable. Keep them away from ignition sources. Use a heating mantle or steam bath for heating; avoid open flames.

  • Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards.

References

  • Title: Solvent Choice Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Mixed-solvent recrystallisation Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Experiment : Recrystallization – Part I: Solvent Selection Source: University of Washington, Science Learning Center URL: [Link]

  • Title: Recrystallization using two solvents Source: YouTube (Organic Chemistry) URL: [Link]

  • Title: All About Aromatic Ketones Source: Unacademy URL: [Link]

  • Title: Experiment : Recrystallization – Part I: Solvent Selection Source: Science Learning Center URL: [Link]

  • Title: Solvent Polarity Table Source: Scribd URL: [Link]

  • Title: recrystallization-2.doc.pdf Source: Grossmont College URL: [Link]

  • Title: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry URL: [Link]

  • Title: Polarity of Solvents Source: Angelo State University URL: [Link]

  • Title: 3.3F: Mixed Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: Properties of aromatic ketones and other solvents. Source: ResearchGate URL: [Link]

  • Title: Physical Properties of Ketones and Aldehydes Source: OpenOChem Learn URL: [Link]

  • Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]

  • Title: 14.10: Properties of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Cyclohexyl 3-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Cyclohexyl 3-methoxyphenyl ketone Chemical Class: Aromatic Ketone / Lipophile Primary Challenge: High LogP (Hydrophobicity) leading to aqueous immiscibility.[1]

Diagnostic & Physicochemical Profiling

Before attempting solubilization, you must understand the cause of the insolubility to select the correct resolution strategy.

Why is this compound insoluble in water?

The insolubility of cyclohexyl 3-methoxyphenyl ketone stems from its structural thermodynamics:

  • High Lipophilicity (LogP ~3.1–3.5): The molecule consists of two hydrophobic domains—a cyclohexyl ring (aliphatic lipophile) and a 3-methoxyphenyl ring (aromatic lipophile)—linked by a ketone.[1] The ketone oxygen is a hydrogen bond acceptor, but it is sterically hindered and insufficient to overcome the hydrophobic surface area of the two rings.

  • Crystal Lattice Energy: As a crystalline solid (likely melting point >45°C), the energy required to break the crystal lattice is higher than the energy released by hydration, resulting in a positive Gibbs free energy of solution (

    
    ).
    
  • Lack of Ionizable Groups: Unlike amines or carboxylic acids, this ketone cannot be solubilized by simple pH adjustment (acidification or basification) because it lacks protons that are ionizable in the physiological range (pH 1–14).

Solubility Profile Table
Solvent SystemPredicted SolubilityApplication Context
Water (Pure) < 0.01 mg/mL (Insoluble)None
DMSO > 50 mg/mLStock solutions (Cryopreservation/Assays)
Ethanol (100%) > 30 mg/mLStock solutions (Evaporation required)
PBS / Media < 0.1 mg/mLBiological Assays (Requires carrier)
Tween 80 (2%) ~ 1–5 mg/mLEmulsions / In vivo formulation
HP-

-CD (20%)
~ 5–10 mg/mLParenteral / Bioavailability enhancement

Decision Matrix & Workflow

Do not randomly test solvents. Follow this logic gate to prevent sample loss and experimental artifacts.

SolubilityDecisionTree Start Start: Define End-Use Application IsBio Is this for Biological Assay (Cells/Enzymes)? Start->IsBio IsOrganicAllowed Is Organic Solvent (DMSO/EtOH) Tolerated? IsBio->IsOrganicAllowed Yes StockSol Prepare 1000x Stock in 100% DMSO IsBio->StockSol No (Chemical Synthesis) ToxicityCheck Check Cellular Tolerance (Usually <0.1% v/v) IsOrganicAllowed->ToxicityCheck Yes Complexation Use Cyclodextrin (HP-beta-CD) Complexation IsOrganicAllowed->Complexation No (Strict Aqueous Req) ToxicityCheck->StockSol High Tolerance ToxicityCheck->Complexation Low Tolerance (<0.05%) Dilution Rapid Dilution into Warm Media (Vortex) StockSol->Dilution Emulsion Use Surfactant/Micelles (Tween 80 / PEG 400) Dilution->Emulsion Precipitation Observed?

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and experimental constraints.

Step-by-Step Troubleshooting Protocols

Method A: The "Solvent Shift" (Standard DMSO Protocol)

Best for: High-throughput screening, enzymatic assays, robust cell lines.[1]

The Mechanism: You create a hyper-concentrated stock in a water-miscible organic solvent (DMSO) and dilute it so rapidly that the compound is kinetically trapped in the aqueous phase before it can crystallize.[1]

  • Preparation: Dissolve the ketone in anhydrous DMSO to create a 10 mM to 50 mM stock solution . Ensure it is completely clear.

  • The "Shift":

    • Prepare your aqueous media (PBS or Cell Media) and pre-warm it to 37°C .[1]

    • While vortexing the media, slowly add the DMSO stock.

    • CRITICAL: Do not exceed 0.5% v/v final DMSO concentration for most cells.[1][2]

  • Validation: Hold the tube up to a light source. If you see "smoke" (turbidity), the compound has crashed out. Proceed to Method B.

Method B: Cyclodextrin Inclusion Complexation

Best for: In vivo studies, sensitive primary cells, preventing precipitation.

The Mechanism: The hydrophobic cyclohexyl and phenyl rings of your ketone fit inside the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the outer shell remains water-soluble.[1]

CD_Mechanism Guest Ketone (Hydrophobic) Complex Inclusion Complex (Soluble) Guest->Complex Kd (Binding) Host HP-beta-CD (Cavity) Host->Complex

Figure 2: Schematic of host-guest interaction.[1] The cyclohexyl moiety displaces water from the CD cavity, driven by van der Waals forces.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Add your ketone to this solution. It will NOT dissolve immediately.[1]

  • Equilibration: Shake/rotate at room temperature for 24–48 hours . The solution will clarify as the complex forms.

  • Filtration: Filter again to remove uncomplexed solid.[1]

  • Quantification: Verify the final concentration via HPLC or UV-Vis, as it may differ from the added amount.

Frequently Asked Questions (Technical)

Q: My compound precipitates immediately upon adding the DMSO stock to the cell media. Why? A: This is the "Oiling Out" effect.[1] Local supersaturation occurs at the droplet interface where the DMSO concentration drops, but the water concentration is high.

  • Fix: Increase the vortex speed during addition.

  • Fix: Warm the media to 37°C (solubility increases with temperature).

  • Fix: Pre-dilute the DMSO stock into PEG400 (1:1) before adding to water to reduce the polarity shock.

Q: Can I use pH buffers to dissolve it? A: No. Cyclohexyl 3-methoxyphenyl ketone has no acidic or basic functional groups (pKa is not relevant in aqueous range).[1] Adjusting pH will only increase the ionic strength of the buffer, potentially decreasing solubility via the "Salting Out" effect.

Q: What is the maximum DMSO concentration my cells can tolerate? A:

  • Standard Cell Lines (HeLa, HEK293): Typically tolerate 0.1% to 0.5% DMSO.[1]

  • Primary Neurons/Stem Cells: Often sensitive above 0.05% .[1]

  • Action: Always run a "Vehicle Control" (DMSO only) to normalize your data. If toxicity is observed, switch to the Cyclodextrin (Method B) protocol.

Q: I need to inject this into a mouse (IV or IP). What formulation do you recommend? A: Do not inject 100% DMSO. It causes hemolysis and vascular damage.[1]

  • Recommended Formulation: 5% DMSO + 5% Tween 80 + 90% Saline.[1]

  • Alternative (Better): 20% HP-

    
    -CD in Saline. This is generally non-toxic and prevents phlebitis.[1]
    

References

  • PubChem. Cyclopentyl 3-methoxyphenyl ketone (Analogous Structure Data).[1][3] National Library of Medicine. Available at: [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Protocol Online. DMSO usage in cell culture: Cytotoxicity limits.[1] Available at: [Link][1]

Sources

Preventing O-demethylation during acidic workup of 3-methoxyphenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges of O-demethylation during the acidic workup of 3-methoxyphenyl ketones. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you preserve the integrity of your methoxy group and achieve your desired product with high fidelity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant O-demethylation of my 3-methoxyphenyl ketone during acidic workup. What is the underlying chemical mechanism?

A1: The O-demethylation of aryl methyl ethers, such as your 3-methoxyphenyl ketone, during acidic workup is a classic acid-catalyzed ether cleavage reaction.[1][2][3] The process is initiated by the protonation of the ether oxygen by a strong acid.[1][2][4] This protonation converts the methoxy group into a better leaving group (an oxonium ion). Subsequently, a nucleophile present in the reaction mixture, often the conjugate base of the acid used (e.g., Br⁻ or I⁻), attacks the methyl carbon in an SN2 reaction.[1][3] This results in the cleavage of the methyl-oxygen bond, yielding the corresponding phenol and a methyl halide. The presence of a ketone group, particularly at the meta position, can influence the electronic properties of the aromatic ring but does not prevent this fundamental reactivity of the methoxy group.

Here is a diagram illustrating the general mechanism:

Caption: Acid-catalyzed O-demethylation of a methoxy group.

Q2: Why is my 3-methoxyphenyl ketone more susceptible to O-demethylation than other methoxy-substituted aromatics I've worked with?

A2: While the fundamental mechanism is the same, the susceptibility to O-demethylation can be influenced by several factors. The electronic nature of other substituents on the aromatic ring can play a role. Electron-donating groups can increase the electron density on the ether oxygen, making it more basic and more readily protonated, which can promote demethylation.[5] Conversely, electron-withdrawing groups can retard the reaction.[5] In the case of a 3-methoxyphenyl ketone, the ketone is an electron-withdrawing group, which should, in theory, slightly decrease the rate of demethylation compared to an unsubstituted anisole.

However, the specific reaction conditions, particularly the strength of the acid and the nucleophilicity of its conjugate base, are often the dominant factors.[2][3] Harsh acidic conditions, such as the use of strong hydrohalic acids like HBr or HI, especially at elevated temperatures, will readily cleave even relatively stable aryl methyl ethers.[2][4]

Q3: What are the most common strong acids that cause this issue, and are there milder alternatives for workup?

A3: The most common culprits for O-demethylation are strong Brønsted acids with highly nucleophilic conjugate bases. These include:

  • Hydrobromic acid (HBr) [2][4]

  • Hydroiodic acid (HI) [1][2]

  • Boron tribromide (BBr₃) , a powerful Lewis acid, is also a very effective reagent for cleaving aryl methyl ethers.[1][4]

Milder alternatives for acidic workup that are less likely to cause O-demethylation include:

  • Dilute hydrochloric acid (HCl): The chloride ion is a much weaker nucleophile than bromide or iodide, making HCl significantly less prone to cleaving aryl methyl ethers.[2]

  • Aqueous solutions of organic acids: Acetic acid or citric acid can provide a sufficiently acidic environment for many workup procedures without promoting significant ether cleavage.

  • Saturated aqueous ammonium chloride (NH₄Cl): This provides a mildly acidic workup (pH ~4.5-6.0) and is often used to quench reactions involving organometallic reagents.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and preventing O-demethylation during the acidic workup of 3-methoxyphenyl ketones.

Issue 1: Significant formation of the phenolic byproduct observed after workup with strong acid (e.g., HBr, HI).

Root Cause: The combination of a strong acid and a highly nucleophilic counterion is leading to efficient SN2-mediated cleavage of the methyl ether.

Solutions:

  • Modify the Workup Protocol:

    • Switch to a Milder Acid: Replace the strong acid with a less aggressive alternative. A comparative table is provided below.

    • Lower the Temperature: Perform the acidic wash at a lower temperature (e.g., 0 °C or in an ice bath). This will decrease the rate of the demethylation reaction.

    • Minimize Contact Time: Reduce the duration of the acidic wash to the minimum time required for the intended purpose (e.g., quenching a reagent, removing basic impurities).

  • Alternative Workup Strategies:

    • Aqueous Ammonium Chloride Wash: A wash with saturated aqueous NH₄Cl is a good first choice for a mildly acidic quench.

    • Biphasic Workup with a Weaker Acid: Use a dilute solution of a weaker acid like citric acid or acetic acid in a biphasic extraction.

Table 1: Comparison of Acidic Workup Reagents and Their Propensity for O-Demethylation

Acidic ReagentStrengthNucleophilicity of Conjugate BasePropensity for O-DemethylationRecommended Use
Hydroiodic Acid (HI)StrongHighVery HighAvoid for sensitive substrates
Hydrobromic Acid (HBr)StrongHighHighAvoid for sensitive substrates
Boron Tribromide (BBr₃)Strong Lewis AcidHigh (Br⁻)Very HighPrimarily a demethylating agent, not for workup
Hydrochloric Acid (HCl)StrongLowLow to ModerateUse in dilute concentrations and at low temperatures
Sulfuric Acid (H₂SO₄)StrongVery LowLowSuitable for workup, but can cause charring
Phosphoric Acid (H₃PO₄)ModerateLowVery LowA good alternative to strong mineral acids
Acetic Acid (CH₃COOH)WeakLowVery LowIdeal for mild acidic washes
Ammonium Chloride (NH₄Cl)Very WeakLowNegligibleExcellent for quenching and mild workup
Issue 2: My desired product is an acid-labile protecting group that requires acidic removal, but the methoxy group is also being cleaved.

Root Cause: The conditions required to cleave the desired protecting group are harsh enough to also cleave the more stable methyl ether.

Solutions:

  • Orthogonal Protecting Group Strategy: In future syntheses, consider using a protecting group that can be removed under non-acidic conditions. This is the most robust solution for preventing O-demethylation during deprotection steps.

  • Fine-Tuning the Deprotection Conditions:

    • Titrate the Acid Strength: Carefully screen different acids and their concentrations to find a window where the protecting group is cleaved selectively. For example, some acid-labile groups can be removed with lower concentrations of trifluoroacetic acid (TFA) that may leave the methoxy group intact.[6]

    • Control the Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to stop it as soon as the desired deprotection is complete, before significant O-demethylation occurs.

Here is a workflow for optimizing selective deprotection:

G cluster_0 Workflow for Selective Acidic Deprotection Start Start with Protected Compound Screen_Acids Screen a Panel of Mild Acids (e.g., TFA, Acetic Acid, HCl in Dioxane) Start->Screen_Acids Screen_Temp Optimize Temperature (Start at 0 °C and gradually increase) Screen_Acids->Screen_Temp Monitor_Reaction Monitor by TLC/LC-MS (Check for product formation and byproduct) Screen_Temp->Monitor_Reaction Quench Quench Reaction Promptly Monitor_Reaction->Quench Analyze Analyze Product Mixture Quench->Analyze Optimize Optimize Conditions Based on Results Analyze->Optimize Optimize->Screen_Acids Iterate End Optimized Protocol Optimize->End Finalize

Caption: Iterative workflow for optimizing selective deprotection.

Experimental Protocols

Protocol 1: Mild Acidic Workup to Prevent O-Demethylation

This protocol is designed for quenching a reaction and removing basic impurities without cleaving the methoxy group.

Materials:

  • Reaction mixture containing the 3-methoxyphenyl ketone in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1 M aqueous citric acid solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Initial Quench (if necessary): If the reaction contains highly reactive reagents, quench it first with a careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Dilution: Dilute the reaction mixture with the same organic solvent used in the reaction.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous citric acid solution.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Alternative Non-Acidic Workup

For extremely sensitive substrates, avoiding an acidic workup altogether may be necessary.

Materials:

  • Reaction mixture in an organic solvent.

  • Deionized water.

  • Brine.

  • Anhydrous drying agent.

Procedure:

  • Quench with Water: Carefully quench the reaction with deionized water.

  • Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent.

  • Combine Organic Layers: Combine the organic extracts.

  • Brine Wash: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer and concentrate as described in Protocol 1.

Note: This method may not be suitable for removing basic impurities.

Concluding Remarks

Preventing the O-demethylation of 3-methoxyphenyl ketones during acidic workup is a common challenge that can be effectively addressed by understanding the underlying mechanism and carefully selecting the workup conditions. By employing milder acids, controlling the temperature and reaction time, and utilizing alternative workup strategies, researchers can significantly improve the yield and purity of their desired products.

References

  • Westin, J. Cleavage of Ethers. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Ragauskas, A. J., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Khan Academy. Acidic cleavage of ethers. [Link]

  • Applied Biosystems. Fmoc Resin Cleavage and Deprotection. [Link]

  • ResearchGate. Acid-labile protecting groups. [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC. [Link]

  • Wikipedia. Protecting group. [Link]

  • Wang, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. [Link]

  • Hudlicky, T., & Kriz, J. (2011). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. In The Alkaloids: Chemistry and Biology (Vol. 70, pp. 109-146). Academic Press.
  • Wikipedia. Demethylation. [Link]

  • De Smet, L., et al. (2020). Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [Link]

  • Reddit. (2022, December 7). Aryl methyl ether cleavage. r/Chempros. [Link]

  • Schutyser, W., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • ResearchGate. Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... [Link]

  • Li, G., et al. (1993). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. Tetrahedron Letters. [Link]

  • Google Patents. (2011). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Wang, Y., et al. (2023). Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. OSTI.GOV. [Link]

  • University of Rochester. About Workup. [Link]

  • Le-Huu, P., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis. [Link]

  • Google Patents. (2001).

Sources

Validation & Comparative

Distinguishing 3-Methoxy and 4-Methoxy Isomers via IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis and forensic analysis, distinguishing between positional isomers is a critical quality gate. While Nuclear Magnetic Resonance (NMR) is the definitive structural elucidation tool, it is often a bottleneck due to cost, solubility requirements, and instrument availability.

Fourier Transform Infrared (FTIR) spectroscopy offers a high-throughput, non-destructive alternative. This guide details the specific vibrational signatures required to distinguish 3-methoxy (meta) and 4-methoxy (para) isomers. By focusing on the C-H Out-of-Plane (OOP) bending vibrations in the fingerprint region (


), analysts can achieve a confidence level sufficient for routine identity confirmation.

Mechanistic Insight: The "Adjacent Hydrogen" Rule

To interpret the spectra correctly, one must understand the causality behind the peak shifts. The differentiation relies on the number of adjacent hydrogen atoms on the benzene ring, which dictates the coupling of bending vibrations.

The Structural Difference[1][2][3][4]
  • 4-Methoxy (Para-substituted): The molecule has

    
     symmetry (or close to it). The substituents are at positions 1 and 4. This leaves two pairs of equivalent, adjacent protons (positions 2,3 and 5,6).
    
    • Vibrational Mode:[1]Two adjacent hydrogens.

  • 3-Methoxy (Meta-substituted): The symmetry is lower (

    
    ). Substituents are at positions 1 and 3. This creates a unique pattern:
    
    • Position 2: One isolated hydrogen .

    • Positions 4, 5, 6: Three adjacent hydrogens .

The Spectroscopic Consequence

The frequency of the C-H OOP bending is inversely related to the number of adjacent protons interacting in phase.

  • More adjacent H's = Lower Frequency.

  • Fewer adjacent H's = Higher Frequency.

Comparative Analysis: Diagnostic Regions

The following table summarizes the critical frequency zones used to distinguish the two isomers.

Feature3-Methoxy (Meta)4-Methoxy (Para)Mechanistic Origin
Primary OOP Band


Meta has 3 adjacent H's (lower freq); Para has 2 adjacent H's (higher freq).
Secondary OOP Band

Absent or WeakRing deformation characteristic of meta-substitution.[2]
Isolated H Band

(Weak)
AbsentVibration of the single H at position 2 (Meta only).
Overtone Region 3 small peaks (

)
1-2 peaks (simpler pattern)Summation bands reflecting ring substitution pattern.
Reliability High (Multi-peak confirmation)High (Single strong band)

Note: The exact wavenumber shifts slightly depending on the electronic nature of the other substituent (e.g., -COOH vs -NO2), but the relative order remains consistent.

Case Study: Methoxybenzoic Acid

To validate this protocol, we compare the NIST standard spectra for 3-methoxybenzoic acid and 4-methoxybenzoic acid .

3-Methoxybenzoic Acid (Meta)[6][7][8][9]
  • Key Observation: The spectrum displays a complex fingerprint region.[3]

  • Diagnostic Peaks:

    • Strong band at

      
        (due to 3 adjacent H's).
      
    • Distinct ring bending peak at

      
       .
      
    • Weak shoulder near

      
       (isolated H).
      
4-Methoxybenzoic Acid (Para)[11]
  • Key Observation: The fingerprint region is cleaner with fewer dominant peaks.

  • Diagnostic Peaks:

    • Single, very intense band centered at

      
        (due to 2 adjacent H's).
      
    • Absence of the strong

      
       ring bend.
      

Experimental Protocol (SOP)

Objective: Rapid discrimination of solid methoxy-isomer samples using ATR-FTIR.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) module.

  • Resolution:

    
    .
    
  • Scans: 16–32 scans.

Workflow Diagram

FTIR_Workflow Start Start: Sample Prep Clean 1. Clean ATR Crystal (Isopropanol) Start->Clean Blank 2. Collect Background (Air) Clean->Blank Load 3. Load Sample (Cover Crystal Fully) Blank->Load Press 4. Apply Pressure (Force Gauge ~80-100) Load->Press Scan 5. Acquire Spectrum (4000-600 cm⁻¹) Press->Scan Process 6. Baseline Correct & Normalize Scan->Process Analyze 7. Analyze Region (900-600 cm⁻¹) Process->Analyze

Figure 1: Standard Operating Procedure for ATR-FTIR acquisition.

Step-by-Step Procedure
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains from previous runs (check energy throughput).

  • Background: Collect a background spectrum (air) with the anvil raised.

  • Sample Loading: Place approximately 5-10 mg of the solid powder onto the center of the crystal.

  • Contact: Lower the pressure anvil. Apply force until the spectral preview shows saturated peaks (absorbance ~0.5–1.0 AU) but ensure no peaks "flatline" (absorbance > 1.5 AU), which indicates detector saturation.

  • Acquisition: Run the scan (Range:

    
    ).
    
  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure weak overtone bands.

Decision Logic

Use the following logic gate to classify the unknown isomer.

Decision_Tree Input Analyze Fingerprint Region (600 - 900 cm⁻¹) Check800 Is there a SINGLE STRONG band between 800 - 860 cm⁻¹? Input->Check800 CheckRing Is there a distinct band near 690 ± 10 cm⁻¹? Check800->CheckRing No / Weak ResultPara Result: 4-Methoxy (Para) (2 Adjacent H's) Check800->ResultPara Yes (Strong) ResultMeta Result: 3-Methoxy (Meta) (3 Adjacent H's + Ring Bend) CheckRing->ResultMeta Yes ResultInconc Result: Inconclusive (Check Purity/Run NMR) CheckRing->ResultInconc No

Figure 2: Decision tree for isomer classification based on C-H OOP bending vibrations.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 3-methoxy- (Infrared Spectrum).[4][5][6][7][8] National Institute of Standards and Technology.[4][5][6][7][9][10] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-methoxy- (Infrared Spectrum).[11][12] National Institute of Standards and Technology.[4][5][6][7][9][10] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Arenes. [Link]

Sources

Comparative Reactivity Guide: Cyclohexyl vs. Cyclopentyl Methoxyphenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Cyclohexyl vs. Cyclopentyl Methoxyphenyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Verdict

In medicinal chemistry, the substitution of a cyclohexyl ring with a cyclopentyl ring (or vice versa) is a common bioisosteric strategy to modulate lipophilicity (


) and metabolic stability. However, this structural change significantly alters the chemical reactivity profile of the associated ketone.

The Verdict:

  • Nucleophilic Addition (Reduction/Grignard): Cyclopentyl methoxyphenyl ketone is significantly more reactive (

    
    ) than its cyclohexyl analog. The rigid chair conformation of the cyclohexyl group imposes severe steric shielding on the carbonyl carbon, whereas the flexible cyclopentyl ring ("envelope" conformation) offers a more accessible trajectory for nucleophiles.
    
  • Photochemical Stability (Norrish Type II): Cyclohexyl methoxyphenyl ketone exhibits distinct conformational gating. While both undergo

    
    -hydrogen abstraction, the cyclohexyl system is conformationally "locked," often slowing the formation of the 1,4-biradical compared to the rapidly pseudorotating cyclopentyl system.
    

Electronic Context: The presence of the p-methoxyphenyl (PMP) group acts as an Electron Donating Group (EDG), reducing the electrophilicity of the carbonyl carbon in both substrates compared to simple phenyl ketones. Consequently, while the relative reactivity order (Cyclopentyl > Cyclohexyl) remains unchanged, absolute reaction rates are attenuated.

Mechanistic Analysis: Sterics & Strain

To understand the reactivity divergence, we must analyze the ground-state thermodynamics and the transition-state geometry.

Steric Hindrance & The Burgi-Dunitz Trajectory

The primary differentiator is the steric bulk presented to the incoming nucleophile.

  • Cyclohexyl Group: Exists predominantly in a rigid chair conformation.[1] The carbonyl group occupies the equatorial position to minimize 1,3-diaxial interactions. However, the axial hydrogens at C3 and C5 create a "steric wall," impeding the 107° Burgi-Dunitz attack angle.

  • Cyclopentyl Group: Exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation). This flexibility reduces the effective steric radius (

    
    ) surrounding the carbonyl, lowering the activation energy (
    
    
    
    ) for nucleophilic attack.
Visualization: Steric Approach Pathway

The following diagram illustrates the steric penalty differences during nucleophilic attack (e.g., Hydride reduction).

ReactivityLandscape Substrate_C6 Cyclohexyl-CO-Ar (Rigid Chair) TS_C6 Transition State (C6) High Steric Penalty (Axial H Interference) Substrate_C6->TS_C6 Slow (k_rel < 1) Substrate_C5 Cyclopentyl-CO-Ar (Flexible Envelope) TS_C5 Transition State (C5) Low Steric Penalty (Strain Relief) Substrate_C5->TS_C5 Fast (k_rel > 1) Product Secondary Alcohol (Ar-CH(OH)-R) TS_C6->Product TS_C5->Product

Figure 1: Comparative reaction coordinate diagram showing the higher activation barrier for the cyclohexyl derivative due to steric hindrance.

Comparative Module: Nucleophilic Addition (Reduction)

This section compares the reduction of both ketones using Sodium Borohydride (


). This protocol serves as a standard proxy for nucleophilic susceptibility.
Experimental Data: Relative Rates

Note: Data normalized to Acetophenone (


).
SubstrateStructureElectronic Effect (OMe)Steric Parameter (

)
Relative Rate (

)
Cyclopentyl-CO-C6H4-OMe 5-membered ringDeactivating (EDG)Moderate (-0.51)~12.5
Cyclohexyl-CO-C6H4-OMe 6-membered ringDeactivating (EDG)High (-0.79)~1.8
Acetophenone (Control)Methyl groupNeutralLow (0.00)100

Interpretation: The cyclopentyl derivative reacts approximately 7x faster than the cyclohexyl derivative. The methoxy group slows both reactions compared to unsubstituted phenyl ketones, but the steric differentiation remains the dominant kinetic factor.

Protocol: Comparative Kinetic Reduction

Objective: Determine relative reactivity via competition experiment or pseudo-first-order kinetics.

Materials:

  • Substrate A: Cyclohexyl(4-methoxyphenyl)methanone (1.0 mmol)

  • Substrate B: Cyclopentyl(4-methoxyphenyl)methanone (1.0 mmol)

  • Reagent: Sodium Borohydride (

    
    )[2][3]
    
  • Solvent: Methanol (HPLC Grade)

  • Internal Standard: Dodecane

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of each ketone and 0.5 mmol of dodecane (internal standard) in 10 mL of Methanol at 0°C.

  • Initiation: Add 0.5 equivalents of

    
     (19 mg) in one portion. Note: Using substoichiometric hydride forces competition between the substrates.
    
  • Sampling: Aliquot 100

    
     of the reaction mixture at 
    
    
    
    minutes. Quench immediately into saturated
    
    
    solution.
  • Analysis: Extract with Ethyl Acetate and analyze via GC-MS or HPLC.

  • Calculation: Integrate peak areas relative to dodecane. The ratio of product conversion reflects the relative rate constants (

    
    ).
    

Comparative Module: Photochemical Reactivity (Norrish Type II)

When exposed to UV light, these ketones undergo


-hydrogen abstraction.[4] This is critical for stability studies in drug formulation.
The Conformational Gate

The Norrish Type II reaction requires the carbonyl oxygen to approach a


-hydrogen (on the ring) within < 2.7 Å.
  • Cyclohexyl: The

    
    -hydrogens are at the C3/C5 positions. In the chair conformation, only the axial hydrogens are geometrically accessible to the excited carbonyl. If the ring flips or is locked by bulky substituents, abstraction is inhibited.
    
  • Cyclopentyl: The ring is highly mobile. The "twist" conformations rapidly bring

    
    -hydrogens into the abstraction zone.
    
Pathway Visualization[5]

NorrishPath Excitation Ground State (S0) (hν Absorption) Triplet Excited Triplet (T1) (n, π*) Excitation->Triplet ISC Abstraction_C6 Cyclohexyl Abstraction Rate: Slow/Variable (Requires Axial γ-H) Triplet->Abstraction_C6 Abstraction_C5 Cyclopentyl Abstraction Rate: Fast (Rapid Pseudorotation) Triplet->Abstraction_C5 Biradical 1,4-Biradical Intermediate Abstraction_C6->Biradical Abstraction_C5->Biradical Products Cleavage (Type II) or Cyclization (Cyclobutanol) Biradical->Products

Figure 2: Photochemical pathway showing the kinetic advantage of cyclopentyl flexibility in


-H abstraction.

Synthesis & Purification Notes

For researchers synthesizing these compounds for testing:

  • Friedel-Crafts Acylation (Recommended):

    • Cyclohexyl:[1][3][5] React Cyclohexanecarbonyl chloride + Anisole (

      
      ).
      
      • Yield: High (>85%).[2] The rigid acyl chloride is stable.

    • Cyclopentyl:[6][7] React Cyclopentanecarbonyl chloride + Anisole (

      
      ).
      
      • Caution: Cyclopentanecarbonyl chloride is more prone to decarbonylation under strong Lewis Acid conditions if heated excessively. Maintain

        
         during addition.
        
  • Grignard Approach:

    • Reacting p-methoxybenzaldehyde with Cyclohexylmagnesium bromide often results in lower yields due to

      
      -hydride elimination (reduction side product) caused by the bulky Grignard reagent. The Cyclopentyl Grignard is less prone to this side reaction.
      

References

  • Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. I. The Effect of Ring Size on the Rate of Reaction of the Cycloalkanones with Sodium Borohydride. Journal of the American Chemical Society. Link

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books.
  • Geneste, P., & Lamaty, G. (1967). Structure and Reactivity of Cyclohexyl and Cyclopentyl Derivatives. Bulletin de la Société Chimique de France. (Detailed kinetic comparisons of ring systems).
  • BenchChem Application Note. (2025). Comparative Analysis of the Reactivity of Dicyclohexyl Ketone and Other Aliphatic Ketones. Link (Cited for steric shielding data).

  • Wagner, P. J. (1976). Conformational Mobility and Photochemistry of Cyclic Ketones. Accounts of Chemical Research. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Cyclohexyl 3-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the ability to handle novel compounds safely and effectively is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyclohexyl 3-methoxyphenyl ketone. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to offer a comprehensive, yet accessible, operational plan, from initial handling to final disposal.

Immediate Hazard Assessment and Core Safety Principles

Cyclohexyl 3-methoxyphenyl ketone is an aromatic ketone that requires careful handling due to its potential health hazards. Based on data from structurally similar compounds, this chemical is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a proactive approach to exposure prevention is critical.

The foundational principle of safe handling is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols. Every procedure described herein is designed as a self-validating system to ensure your safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Cyclohexyl 3-methoxyphenyl ketone. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing and Solution Preparation Safety glasses with side shields or goggles (conforming to EN 166 or OSHA 29 CFR 1910.133)[2][3][4]Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use[3][5]Standard laboratory coatNot generally required if handled in a certified chemical fume hood
Reactions and Work-up Procedures Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber for extended contact)[6]Chemical-resistant laboratory coat or apronRequired if there is a risk of aerosol generation or if not handled in a fume hood. Use a NIOSH/MSHA approved respirator.[1][4][7]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges[4][7]

Note: Always inspect gloves for signs of degradation or perforation before use.[3] Contaminated clothing should be removed immediately and washed before reuse.[3][8]

Experimental Workflow: From Receipt to Disposal

This section provides a step-by-step methodology for the safe handling of Cyclohexyl 3-methoxyphenyl ketone in a typical laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Solution Preparation

This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of Cyclohexyl 3-methoxyphenyl ketone onto a weigh boat or into a suitable vessel.

  • Dissolution: Add the solvent to the vessel containing the compound. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Cleanup: Clean any residual powder from the balance and surrounding area using a damp cloth. Dispose of the weigh boat and any contaminated materials as hazardous waste.

Reaction and Work-up

All reactions involving Cyclohexyl 3-methoxyphenyl ketone should be conducted in a chemical fume hood.

  • Apparatus: Set up the reaction apparatus in the fume hood, ensuring all joints are properly sealed.

  • Reagent Addition: Add reagents to the reaction vessel using appropriate techniques to avoid splashing.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

  • Work-up: Quench the reaction and perform extractions and washes within the fume hood.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste containing Cyclohexyl 3-methoxyphenyl ketone must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including unused compound, reaction residues, and contaminated labware, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

Workflow Diagram for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of Cyclohexyl 3-methoxyphenyl ketone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Select PPE->Prepare Work Area (Fume Hood) Weighing Weighing Prepare Work Area (Fume Hood)->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction/Work-up Reaction/Work-up Solution Preparation->Reaction/Work-up Decontaminate Work Area Decontaminate Work Area Reaction/Work-up->Decontaminate Work Area Spill Spill Reaction/Work-up->Spill Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proper Disposal Proper Disposal Segregate Waste->Proper Disposal Emergency Procedures Emergency Procedures Spill->Emergency Procedures Exposure Exposure Exposure->Emergency Procedures Handling General Handling

Caption: Workflow for the safe handling of Cyclohexyl 3-methoxyphenyl ketone.

References

  • 1, Alfa Aesar

  • 3, Fisher Scientific

  • 8, 3M Company

  • 9, TCI Chemicals

  • , Sigma-Aldrich

  • 5, TCI Chemicals

  • 7, Santa Cruz Biotechnology

  • 4, Fisher Scientific

  • 2, Cole-Parmer

  • 10, 3M

  • 11, Fisher Scientific

  • 6, LGC Standards

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.